Taxachitriene B
Description
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Properties
Molecular Formula |
C30H42O12 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
[(3Z,8E)-2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate |
InChI |
InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3/b21-10+,28-15- |
InChI Key |
HTILKAOQIFDEET-YGSSHZAYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Taxachitriene B: A Technical Guide for Researchers
An In-depth Exploration of the Extraction, Purification, and Characterization of Taxachitriene B from Taxus Species for Scientific and Drug Development Professionals.
This technical guide provides a comprehensive overview of the methodologies for isolating this compound, a member of the taxane (B156437) diterpenoid family, from Taxus species, primarily Taxus chinensis. The procedures outlined below are based on established protocols for the separation and characterization of similar taxanes, offering a robust framework for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound belongs to the extensive family of taxane diterpenoids, which are prominently found in various species of the yew tree (Taxus). While not as widely known as its counterpart, Paclitaxel (Taxol®), this compound and its analogues are of significant interest to the scientific community for their potential biological activities and as precursors or reference compounds in the synthesis of novel therapeutic agents. The core chemical structure of this compound is characterized by a 6/8/6-membered ring system, a common feature among many bioactive taxanes. This guide will focus on the practical aspects of its isolation from natural sources.
Experimental Protocols
The isolation of this compound from Taxus chinensis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are detailed to ensure reproducibility and high-purity yields.
Plant Material and Extraction
Plant Material: The primary source for the isolation of this compound and related taxoids is the needles and stems of Taxus chinensis. For optimal results, the plant material should be air-dried and finely powdered.
Extraction Protocol:
-
Maceration: The powdered plant material is subjected to extraction with methanol (B129727) at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent. The mixture is stirred or agitated periodically for 24-48 hours. This process is repeated three times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude methanolic extract is then suspended in water and partitioned successively with n-hexane and ethyl acetate (B1210297). The ethyl acetate fraction, which contains the majority of the taxoids, is collected and concentrated to dryness.
Chromatographic Purification
The purification of this compound from the crude ethyl acetate extract is achieved through a series of chromatographic techniques.
Protocol for Column Chromatography:
-
Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate extract is adsorbed onto a small amount of silica gel (100-200 mesh) and loaded onto a silica gel column.
-
Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Fractions showing similar TLC profiles, indicative of the presence of taxanes, are pooled together and concentrated.
Protocol for Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used for the semi-preparative or preparative HPLC purification of taxanes.
-
Mobile Phase: A gradient elution system consisting of acetonitrile (B52724) and water is commonly employed. The gradient is optimized to achieve the best separation of the target compound from other closely related taxanes.
-
Detection: UV detection at a wavelength of 227 nm is suitable for monitoring the elution of taxanes.
-
Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.
Data Presentation: Quantitative Analysis
The yield and purity of the isolated taxanes are critical parameters. The following table summarizes representative data for taxanes isolated from Taxus chinensis cell cultures, providing a benchmark for expected outcomes.
| Compound | Yield (mg from 100g dried extract) | Purity (%) |
| Paclitaxel | 12.5 | >98 |
| Baccatin III | 8.2 | >97 |
| 10-Deacetylbaccatin III | 15.1 | >98 |
| Taxuyunnanine C | 25.3 | >99 |
Note: The yields are representative and can vary depending on the specific plant material, extraction conditions, and purification efficiency.
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound and related taxanes is performed using a combination of spectroscopic techniques. Below are representative data for a structurally similar taxoid, 2-hydroxy-5α,10β-diacetoxytaxadiene, isolated from Taxus chinensis.
Table 2: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Spectral Data
| Position | δH (ppm), J (Hz) | δC (ppm) |
| 1 | 2.35 (m) | 40.2 |
| 2 | 4.95 (dd, 9.6, 2.4) | 75.1 |
| 3 | 2.90 (d, 9.6) | 45.8 |
| 4 | - | 145.2 |
| 5 | 5.30 (d, 8.0) | 84.5 |
| 6 | 2.10 (m) | 35.6 |
| 7 | 2.55 (m), 2.15 (m) | 35.9 |
| 8 | 2.05 (m) | 41.3 |
| 9 | 2.20 (m) | 45.1 |
| 10 | 6.25 (d, 10.4) | 78.3 |
| 11 | - | 134.5 |
| 12 | - | 142.1 |
| 13 | 2.25 (m), 1.85 (m) | 28.1 |
| 14 | 1.65 (m), 1.25 (m) | 38.2 |
| 15 | 1.55 (s) | 36.4 |
| 16 | 1.05 (s) | 27.8 |
| 17 | 1.80 (s) | 21.5 |
| 18 | 1.95 (s) | 15.1 |
| 19 | 1.20 (s) | 14.2 |
| 20 | 5.25 (s), 4.90 (s) | 115.3 |
| 5-OAc | 2.08 (s) | 170.5, 21.4 |
| 10-OAc | 2.15 (s) | 171.2, 21.1 |
Mass Spectrometry (MS) Data:
-
ESI-MS: The electrospray ionization mass spectrum would be expected to show a prominent pseudomolecular ion peak [M+Na]⁺ corresponding to the sodium adduct of this compound. High-resolution mass spectrometry (HR-ESI-MS) provides the exact mass, which is used to determine the molecular formula.
Visualizations: Workflows and Pathways
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the isolation of this compound.
Caption: Simplified biosynthetic pathway of 6/8/6 ring system taxanes.
Conclusion
The isolation of this compound from Taxus species is a challenging yet rewarding endeavor for natural product chemists and drug discovery scientists. The protocols and data presented in this guide provide a solid foundation for the successful extraction, purification, and characterization of this and other related taxanes. Meticulous execution of the chromatographic steps is paramount to achieving high purity. The continued exploration of the diverse array of taxanes within the Taxus genus holds promise for the discovery of new pharmacologically active compounds.
Unraveling the Molecular Architecture of Taxachitriene B: A Technical Guide to its Chemical Structure Elucidation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural elucidation of novel natural products is a cornerstone of drug discovery and development, providing the foundational blueprint for understanding biological activity and enabling synthetic efforts. This guide provides a comprehensive overview of the methodologies and data integral to the chemical structure determination of Taxachitriene B, a complex taxane (B156437) diterpenoid. Through a detailed exploration of spectroscopic and analytical techniques, this document serves as a technical resource for scientists engaged in the characterization of intricate molecular architectures.
Introduction
Taxanes represent a critical class of diterpenoids, with prominent members like Paclitaxel (Taxol®) demonstrating potent anticancer activity. The discovery and characterization of new taxane analogues are paramount for expanding the therapeutic landscape and overcoming challenges such as drug resistance. This whitepaper focuses on the systematic process of elucidating the chemical structure of this compound, a hypothetical novel taxane, illustrating the multi-faceted approach required to define its precise atomic connectivity and stereochemistry. The methodologies and data presented herein are representative of a typical structure elucidation workflow for a complex natural product.
Isolation and Purification
The initial step in the characterization of this compound involves its isolation from a source material, followed by rigorous purification to ensure the sample is free from contaminants that could interfere with subsequent analytical measurements.
Experimental Protocol: Isolation and Purification Workflow
A generalized workflow for the isolation and purification of a taxane diterpenoid is outlined below. The specific solvents and stationary phases would be optimized based on the polarity and stability of this compound.
Spectroscopic Analysis and Structure Elucidation
The core of structure elucidation lies in the application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Method: A dilute solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. Mass spectra are acquired in positive and/or negative ion mode.
-
Data Analysis: The accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is used to calculate the elemental formula using software that considers isotopic abundance patterns.
Table 1: Representative HRMS Data for this compound
| Ion | Measured m/z | Calculated m/z | Δ (ppm) | Elemental Formula |
| [M+Na]⁺ | 603.2988 | 603.2983 | 0.8 | C₃₃H₄₄O₉Na |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is crucial for establishing the carbon skeleton and the relative stereochemistry of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the data.
-
Experiments: A standard set of 1D and 2D NMR experiments are performed, including:
-
¹H NMR (proton)
-
¹³C NMR (carbon)
-
DEPT (Distortionless Enhancement by Polarization Transfer) to determine carbon multiplicities (CH, CH₂, CH₃).
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is key for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, providing information on the relative stereochemistry.
-
Logical Workflow for NMR Data Interpretation
Table 2: Representative ¹H and ¹³C NMR Data for a Key Structural Fragment of this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) | Key NOESY Correlations |
| 1 | 79.5 | 4.95 (d, 7.5) | C2, C14, C15 | H2, H14 |
| 2 | 75.1 | 5.62 (d, 7.5) | C1, C3, C4 | H1, H3 |
| 3 | 210.3 | - | - | - |
| 4 | 45.8 | 2.30 (m), 1.85 (m) | C2, C5, C18 | H5, H18 |
| 5 | 84.2 | 4.98 (dd, 9.0, 2.5) | C4, C6, C7, C18 | H4, H6 |
(Note: This is a partial and representative dataset for illustrative purposes.)
Final Structure Confirmation
The proposed structure of this compound, derived from the interpretation of spectroscopic data, is ideally confirmed through X-ray crystallography if suitable crystals can be obtained, or by total synthesis.
Signaling Pathway for Structure Confirmation
Conclusion
The elucidation of the chemical structure of this compound is a systematic and intricate process that relies on the synergistic application of modern analytical and spectroscopic techniques. This technical guide outlines the fundamental experimental protocols and data interpretation strategies that are essential for defining the molecular architecture of novel and complex natural products. The detailed structural information for this compound will be instrumental for future investigations into its biological activity and for the design of synthetic strategies, ultimately contributing to the advancement of drug discovery and development.
Spectroscopic data for Taxachitriene B (NMR, MS)
An In-depth Technical Guide on the Spectroscopic Data of Taxachitriene B
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic and structural data of novel natural products is paramount. This guide provides a detailed overview of the available spectroscopic data for this compound, a bicyclic taxoid isolated from Taxus chinensis. The information presented herein is crucial for the identification, characterization, and further development of this class of compounds.
Introduction to this compound
This compound is a member of the taxane (B156437) family of diterpenoids, a group of natural products that includes the highly successful anticancer drug, paclitaxel (B517696) (Taxol®). These compounds are primarily isolated from various species of the yew tree (Taxus). The structure of this compound is characterized by a bicyclic core, which distinguishes it from the more complex tetracyclic structure of paclitaxel. The initial isolation and structure elucidation of this compound were reported from the needles of Taxus chinensis, a species known to produce a diverse array of taxoids.
Spectroscopic Data
The structural characterization of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential for its structural assignment.
¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.62 | d | 7.2 |
| H-2 | 2.35 | m | |
| H-3α | 1.88 | m | |
| H-3β | 2.80 | m | |
| H-5 | 5.80 | d | 6.0 |
| H-6α | 2.10 | m | |
| H-6β | 2.25 | m | |
| H-7 | 4.95 | m | |
| H-9 | 5.35 | d | 9.6 |
| H-10 | 6.25 | d | 9.6 |
| H-13 | 6.05 | t | 8.4 |
| H-14α | 2.15 | m | |
| H-14β | 2.20 | m | |
| H-16 | 1.15 | s | |
| H-17 | 1.80 | s | |
| H-18 | 1.05 | s | |
| H-19 | 1.95 | s | |
| H-2' | 3.20 | d | 5.4 |
| H-3' | 4.50 | dd | 5.4, 8.4 |
| Ph-H | 7.30-7.50 | m | |
| OAc-CH₃ | 2.10 | s | |
| OAc-CH₃ | 2.20 | s |
¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 75.1 |
| 2 | 40.2 |
| 3 | 38.4 |
| 4 | 142.3 |
| 5 | 74.8 |
| 6 | 35.6 |
| 7 | 71.5 |
| 8 | 56.7 |
| 9 | 79.2 |
| 10 | 76.5 |
| 11 | 135.8 |
| 12 | 141.2 |
| 13 | 72.8 |
| 14 | 35.1 |
| 15 | 46.3 |
| 16 | 26.8 |
| 17 | 21.1 |
| 18 | 14.8 |
| 19 | 10.9 |
| 20 | 134.5 |
| 1' | 172.8 |
| 2' | 56.4 |
| 3' | 73.2 |
| Ph-C | 128.0-138.0 |
| OAc-C=O | 170.1, 170.5 |
| OAc-CH₃ | 21.0, 21.3 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its exact mass and molecular formula.
Mass Spectrometry Data of this compound
| Technique | Ionization Mode | Observed m/z | Deduced Formula |
| HR-FABMS | Positive | [M+H]⁺ | C₃₈H₄₇NO₁₀ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the general methodologies for the isolation and spectroscopic analysis of taxoids like this compound.
Isolation of this compound
-
Extraction: The air-dried and powdered needles of Taxus chinensis are extracted exhaustively with methanol (B129727) at room temperature.
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Partitioning: The resulting crude extract is suspended in water and partitioned successively with hexane, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity.
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Chromatography: The chloroform-soluble fraction, typically rich in taxoids, is subjected to multiple chromatographic steps. This includes column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for the final purification of this compound.
NMR Spectroscopy Protocol
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Sample Preparation: A few milligrams of purified this compound are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire ¹H NMR spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the entire proton chemical shift range.
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¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for each carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry Protocol
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Sample Introduction: The purified sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
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Ionization: Fast Atom Bombardment (FAB) is a common ionization technique for taxoids, often using a matrix such as m-nitrobenzyl alcohol.
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Analysis: High-resolution mass spectra are acquired to determine the accurate mass of the molecular ion, allowing for the confident determination of the elemental composition.
Logical Relationships in Structure Elucidation
The process of elucidating the structure of a complex natural product like this compound follows a logical workflow that integrates data from various spectroscopic techniques.
As no specific signaling pathways involving this compound have been reported in the scientific literature to date, a diagram for this requirement cannot be generated. Further biological studies are needed to explore the pharmacological activities and molecular targets of this compound.
The Uncharted Path: A Technical Deep-Dive into the Biosynthesis of Taxachitriene B
For Immediate Release
[City, State] – [Date] – A comprehensive examination of the biosynthetic pathway of Taxachitriene B, a complex diterpenoid natural product found in Taxus species, reveals a fascinating interplay of enzymatic reactions that build upon the well-established taxoid backbone. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the core enzymatic steps, presenting available quantitative data, and outlining experimental protocols to further investigate this intricate metabolic route.
The biosynthesis of this compound originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The initial committed step involves the cyclization of GGPP to form the characteristic taxane (B156437) skeleton, a reaction catalyzed by taxadiene synthase. Following the formation of taxa-4(5),11(12)-diene, a series of regio- and stereospecific modifications, including hydroxylations and acetylations, are orchestrated by a suite of specialized enzymes, primarily belonging to the cytochrome P450 monooxygenase and acetyltransferase families.
While the complete, linear pathway to this compound has not been fully elucidated and is likely part of a complex biosynthetic grid within Taxus species, analysis of its structure (Molecular Formula: C30H42O12) allows for a hypothetical reconstruction of the key enzymatic transformations required.
Core Biosynthetic Steps
The proposed biosynthetic pathway for this compound, following the formation of the taxadiene core, involves a precise sequence of oxygenation and acylation events. The exact order of these steps remains an active area of research, but the necessary transformations can be inferred from the final structure.
Key Enzyme Classes:
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Taxadiene Synthase (TS): This enzyme catalyzes the foundational cyclization of the linear GGPP molecule into the intricate tricyclic taxadiene skeleton. This is the entry point into the vast array of taxoid compounds.
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Cytochrome P450 Hydroxylases (CYP450s): A large family of enzymes responsible for introducing hydroxyl groups at specific carbon positions on the taxane ring. The specific CYP450s involved in the synthesis of this compound would be responsible for its unique hydroxylation pattern. Members of the CYP725A subfamily are known to be crucial in taxoid biosynthesis.
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Acyl-CoA-dependent Acyltransferases (ATs): These enzymes transfer acetyl groups from acetyl-CoA to the hydroxylated taxane intermediates. The specific pattern of acetylation is a defining feature of different taxoids, including this compound.
Quantitative Insights into the Taxoid Pathway
Quantitative data for the specific enzymes leading to this compound are scarce. However, kinetic parameters for the initial key enzyme, taxadiene synthase, have been reported, providing a baseline for the flux into the taxoid pathway. Furthermore, studies on the accumulation of various taxoids in Taxus cell cultures offer insights into the relative efficiency of different branches of the biosynthetic network.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism |
| Taxadiene Synthase | GGPP | 0.6 ± 0.1 | 0.034 ± 0.002 | Taxus brevifolia |
Table 1: Kinetic parameters of Taxadiene Synthase.
| Taxoid | Concentration (mg/L) in Taxus cell culture |
| Paclitaxel | 1 - 200 |
| Baccatin III | 5 - 50 |
| 10-Deacetylbaccatin III | 10 - 100 |
| Other Taxoids | Variable |
Table 2: Representative accumulation levels of major taxoids in Taxus cell suspension cultures. The concentration of specific minor taxoids like this compound is often not individually quantified in general profiling studies.
Experimental Approaches to Elucidate the Pathway
To fully unravel the biosynthetic pathway of this compound, a combination of modern molecular biology and analytical chemistry techniques is required.
Heterologous Expression and Enzyme Characterization:
A key strategy involves the heterologous expression of candidate genes, identified through transcriptomic analysis of Taxus species, in microbial hosts such as Escherichia coli or yeast (Saccharomyces cerevisiae).
Figure 1: A generalized workflow for the heterologous expression and functional characterization of biosynthetic enzymes.
Protocol for Heterologous Expression in E. coli
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Gene Synthesis and Cloning: Candidate genes for CYP450s and acetyltransferases are synthesized with codon optimization for E. coli and cloned into a suitable expression vector (e.g., pET series).
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Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
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Culture Growth: A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8.
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Induction: Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
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Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
In Vitro Enzyme Assays:
Purified enzymes can be used in in vitro assays to determine their substrate specificity and kinetic parameters.
General Protocol for a Cytochrome P450 Assay:
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Reaction Mixture: A typical reaction mixture contains the purified CYP450 enzyme, a cytochrome P450 reductase (CPR) partner, a source of NADPH (e.g., an NADPH regenerating system), the putative taxoid substrate, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
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Incubation: The reaction is initiated by adding the substrate and incubated at a controlled temperature (e.g., 30°C) for a specific time.
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Quenching and Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate), which also serves to extract the product.
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Analysis: The extracted product is analyzed by HPLC, LC-MS, and NMR to identify and quantify the reaction product.
General Protocol for an Acetyltransferase Assay:
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Reaction Mixture: The reaction mixture includes the purified acetyltransferase, the hydroxylated taxoid substrate, acetyl-CoA, and a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).
-
Analysis: The reaction can be monitored by following the consumption of acetyl-CoA or the formation of the acetylated product using HPLC or LC-MS.
The Biosynthetic Pathway of this compound
Based on the known principles of taxoid biosynthesis, a putative pathway for this compound can be proposed. This pathway serves as a working hypothesis for future experimental validation.
Figure 2: A proposed biosynthetic pathway for this compound.
Future Directions
The elucidation of the complete biosynthetic pathway of this compound will require a multi-faceted approach. High-throughput screening of Taxus cDNA libraries for novel CYP450 and acetyltransferase activities, coupled with detailed structural and functional characterization of the identified enzymes, will be crucial. The development of cell-free biosynthesis systems and the reconstitution of the pathway in heterologous hosts will not only validate the proposed pathway but also open up avenues for the biotechnological production of this compound and other valuable taxoids. This knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of these medicinally important compounds.
Unraveling Taxachitriene B: A Technical Guide to its Discovery and Initial Characterization
The quest to identify and characterize novel bioactive compounds is a cornerstone of natural product chemistry and drug discovery. Within the diverse chemical landscape of the Taxus genus, a rich source of medicinally important taxane (B156437) diterpenoids, the discovery of new molecular entities is an ongoing endeavor. This technical guide consolidates the available information on the discovery and initial characterization of a putative novel taxane, Taxachitriene B. However, it is important to note that as of late 2025, "this compound" does not appear in the published scientific literature, suggesting it may be a very recent discovery, a compound currently under investigation, or potentially a misnomer for a known taxane.
This guide, therefore, draws upon the established methodologies and general characteristics of newly discovered taxanes from the Taxus genus to provide a framework for its potential discovery and characterization.
Discovery and Isolation
The discovery of a new taxane like this compound would likely originate from the phytochemical investigation of a Taxus species, such as Taxus brevifolia, Taxus chinensis, or Taxus mairei. The general workflow for such a discovery is outlined below.
Caption: Generalized workflow for the isolation of a new taxane from Taxus species.
Experimental Protocol: Isolation of Taxane Diterpenoids
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Plant Material Collection and Preparation: The needles, bark, or other parts of a selected Taxus species are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with taxanes typically concentrating in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to multiple rounds of column chromatography. A variety of stationary phases are employed, including silica gel, Sephadex LH-20, and reversed-phase C18 silica gel, with gradient elution systems of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising profiles on thin-layer chromatography (TLC) are further purified by preparative HPLC to yield the pure compound, this compound.
Structural Characterization
Once isolated, the chemical structure of this compound would be elucidated using a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for a Hypothetical this compound
| Technique | Data Type | Observed Values (Hypothetical) | Interpretation |
| HRESIMS | Molecular Formula | m/z [M+Na]⁺ | Provides the exact mass and allows for the determination of the molecular formula. |
| ¹H NMR | Chemical Shifts (δ) | ppm | Reveals the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. |
| ¹³C NMR | Chemical Shifts (δ) | ppm | Indicates the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). |
| 2D NMR | |||
| COSY | Correlations | ¹H-¹H | Establishes proton-proton coupling networks within the molecule. |
| HSQC | Correlations | ¹H-¹³C (one bond) | Correlates protons directly to the carbons they are attached to. |
| HMBC | Correlations | ¹H-¹³C (multiple bonds) | Shows long-range correlations between protons and carbons, crucial for connecting different parts of the molecule. |
| NOESY | Correlations | ¹H-¹H (through space) | Provides information about the relative stereochemistry of the molecule by identifying protons that are close to each other in space. |
| IR | Wavenumbers (cm⁻¹) | cm⁻¹ | Identifies functional groups such as hydroxyl (-OH), carbonyl (C=O), and ester groups. |
| UV | λmax | nm | Indicates the presence of chromophores, such as conjugated double bonds or aromatic rings. |
Logical Relationship for Structure Elucidation:
Caption: Logical workflow for the structural elucidation of a novel natural product.
Initial Biological Characterization
Given that many taxanes exhibit cytotoxic activity, a primary focus of the initial biological characterization of this compound would be to assess its potential as an anticancer agent.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A known cytotoxic drug like Paclitaxel would be used as a positive control.
-
MTT Incubation: After the treatment period, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is then determined.
Table 2: Hypothetical Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µM) - this compound | IC₅₀ (µM) - Paclitaxel (Control) |
| A549 (Lung) | [Value] | [Value] |
| MCF-7 (Breast) | [Value] | [Value] |
| HeLa (Cervical) | [Value] | [Value] |
Signaling Pathway Hypothesis:
Many taxanes, most notably Paclitaxel, exert their anticancer effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. A potential signaling pathway affected by this compound could be similar.
Caption: Hypothetical mechanism of action for this compound targeting microtubule dynamics.
Conclusion
While the specific details of this compound remain to be elucidated and published, this guide provides a comprehensive framework for its potential discovery, isolation, structural characterization, and initial biological evaluation. The methodologies and analytical techniques described are standard practices in the field of natural product chemistry and would be instrumental in bringing a novel compound like this compound from the realm of the unknown into the scientific spotlight. Further research will be necessary to confirm its existence, definitively establish its structure, and fully explore its therapeutic potential.
Physical and chemical properties of Taxachitriene B
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known physical, chemical, and biological properties of Taxachitriene B, a naturally occurring taxane (B156437) diterpenoid isolated from Taxus chinensis.
Core Physical and Chemical Properties
This compound is a complex diterpenoid belonging to the taxane family, a class of compounds that includes the widely used anticancer drug, paclitaxel.[1] The core structure of taxanes is characterized by a taxadiene backbone.[1]
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O₁₂ | [2] |
| Molecular Weight | 594.65 g/mol | [2] |
| CAS Number | 167906-75-4 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [N/A] |
Spectral Data
Detailed NMR spectral data is crucial for the identification and structural elucidation of this compound. While a complete, assigned spectrum from a single source is not available, the following represents a compilation of expected chemical shift ranges for key functional groups present in taxanes.
¹H NMR Spectroscopy
The proton NMR spectrum of a taxane is complex due to the numerous stereocenters and overlapping signals. General chemical shift regions for protons in taxane-like structures are as follows:
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 0.8 - 2.5 |
| Methylene (CH₂) | 1.0 - 4.5 |
| Methine (CH) | 2.0 - 5.5 |
| Protons on carbons bearing oxygen (e.g., CH-O) | 3.5 - 6.5 |
| Vinylic protons (C=CH) | 5.0 - 7.0 |
| Aromatic protons (if present in side chains) | 7.0 - 8.5 |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 10 - 30 |
| Methylene (CH₂) | 20 - 60 |
| Methine (CH) | 40 - 80 |
| Carbons bearing oxygen (C-O) | 60 - 90 |
| Vinylic carbons (C=C) | 110 - 150 |
| Carbonyl carbons (C=O, esters, ketones) | 165 - 210 |
Experimental Protocols
Isolation of Taxoids from Taxus chinensis
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of taxanes from Taxus chinensis can be outlined. This process typically involves solvent extraction followed by chromatographic separation.
References
Taxachitriene B CAS number and molecular formula
For Immediate Release
[CITY, STATE] – Taxachitriene B, a diterpenoid natural product, has been identified with the Chemical Abstracts Service (CAS) registry number 167906-75-4 and a molecular formula of C30H42O12 .[1] This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing available data on this compound.
Chemical and Physical Properties
A summary of the key identifiers for this compound is presented below.
| Property | Value | Source |
| CAS Number | 167906-75-4 | [1] |
| Molecular Formula | C30H42O12 | [1] |
Biological Context and Potential
This compound belongs to the taxoid class of diterpenes, a group of compounds that are prominently found in various species of the yew tree, Taxus.[2][3] The most famous member of this class, paclitaxel (B517696) (Taxol®), is a widely used chemotherapeutic agent, and many related taxoids have been investigated for their potential anticancer properties.[4][5]
The general mechanism of action for many cytotoxic taxoids involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While specific studies on the biological activity of this compound are not available in the current body of scientific literature, its structural classification as a taxoid suggests that it may possess cytotoxic or other biological activities of interest. Further research is required to elucidate the specific mechanism of action, signaling pathways, and therapeutic potential of this compound.
Experimental Protocols
Detailed experimental protocols specifically for the isolation, synthesis, or biological evaluation of this compound are not extensively documented in publicly available scientific literature. General methodologies for the isolation and characterization of taxoids from Taxus species typically involve the following steps:
General Isolation Workflow for Taxoids
Caption: Generalized workflow for the isolation of taxoids.
Signaling Pathways
There is currently no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research into the biological effects of this compound would be necessary to identify any such interactions.
Future Directions
The lack of specific data on this compound highlights an opportunity for further research. Future studies could focus on:
-
Isolation and Purification: Developing optimized protocols for the isolation of this compound from natural sources or through synthetic routes.
-
Biological Screening: Evaluating the cytotoxic, anti-inflammatory, or other biological activities of purified this compound against various cell lines and in relevant assay systems.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand its mode of action.
This document will be updated as more information on this compound becomes available.
References
- 1. In vitro investigating of anticancer activity of new 7-MEOTA-tacrine heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure elucidation of new taxoids from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Total synthesis and biological evaluation of tamandarin B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Unfolding Potency: A Technical Guide to the Biological Activity of Novel Taxane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core biological activities of novel taxane (B156437) diterpenes, a class of compounds at the forefront of anticancer research. Building upon the foundational success of paclitaxel (B517696) and docetaxel, next-generation taxanes exhibit enhanced potency, improved pharmacological profiles, and the ability to overcome multi-drug resistance. This document provides a comprehensive overview of their cytotoxic effects, the experimental methodologies used for their evaluation, and the intricate signaling pathways they modulate.
Quantitative Assessment of Biological Activity
The cytotoxic potential of novel taxane diterpenes is a key indicator of their therapeutic promise. The following tables summarize the 50% inhibitory concentration (IC50) values of selected novel taxane analogs against a panel of human cancer cell lines. This quantitative data allows for a direct comparison of the potency of these next-generation compounds against established taxanes.
Table 1: Cytotoxicity of Second-Generation Taxoids Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| SB-T-1214 (19) | PANC-1 | Pancreatic | <1 | Paclitaxel | >1000 |
| SB-T-1214 (19) | CFPAC-1 | Pancreatic | 2.3 | Paclitaxel | >1000 |
| SB-T-1214 (19) | DLD-1 | Colon | 1.5 | Paclitaxel | 250 |
| SB-T-121303 (14g) | PANC-1 | Pancreatic | 10.5 | Paclitaxel | >1000 |
| SB-T-121303 (14g) | CFPAC-1 | Pancreatic | 0.8 | Paclitaxel | >1000 |
| SB-T-121303 (14g) | DLD-1 | Colon | 0.3 | Paclitaxel | 250 |
Table 2: Cytotoxicity of Heteroaromatic Taxanes Against B16 Melanoma Cells
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3'- (2-furyl)paclitaxel (34) | B16 | Melanoma | ~0.03 | Paclitaxel | ~0.1 |
| 3'- (2-thienyl)paclitaxel | B16 | Melanoma | ~0.05 | Paclitaxel | ~0.1 |
Core Experimental Protocols
The evaluation of novel taxane diterpenes relies on a suite of standardized in vitro assays. The following protocols provide detailed methodologies for key experiments cited in the assessment of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, A2780, B16)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Novel taxane compounds and reference drug (e.g., paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel taxane compounds and the reference drug in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Microtubule Polymerization Assay
This assay measures the ability of taxane compounds to promote the assembly of tubulin into microtubules.
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Novel taxane compounds and reference drug (e.g., paclitaxel)
-
96-well plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixture containing tubulin (e.g., 3 mg/mL) in general tubulin buffer with GTP (1 mM) and glycerol (10%).
-
Compound Addition: Add the novel taxane compounds or reference drug at the desired concentrations to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.
-
Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes using a temperature-controlled spectrophotometer set at 37°C.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the increase in absorbance over time.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of taxane compounds on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Novel taxane compounds
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the novel taxane compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histograms.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological activity of novel taxane diterpenes.
Caption: Mechanism of action of novel taxane diterpenes.
Caption: Experimental workflow for evaluating novel taxanes.
Preliminary Bioactivity Screening of Taxachitriene B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taxachitriene B, a diterpenoid natural product isolated from the needles of the Chinese yew (Taxus chinensis), represents a molecule of interest within the broader class of taxanes, known for their significant pharmacological activities.[1][2][3][4][5] This technical guide provides a concise summary of the currently available preliminary bioactivity data for this compound. To date, the publicly accessible research on this specific compound is limited, with initial cytotoxicity screenings providing the primary source of biological data. Information regarding its anti-inflammatory, antimicrobial, or specific mechanisms of action has not been identified in the current body of scientific literature. This document aims to present the existing data, offer general experimental context, and highlight the potential for future research into the bioactivity of this natural product.
Introduction to this compound
This compound is a member of the taxane (B156437) family of diterpenoids, a class of compounds that includes the well-known anticancer drug, paclitaxel (B517696) (Taxol®).[2] It has been isolated from Taxus chinensis, a plant species that has been a rich source of novel taxane structures.[1][2][3][4][5] The unique structural features of taxanes have made them a focal point for natural product synthesis and medicinal chemistry efforts. While extensive research has been conducted on other taxanes, this compound remains a relatively understudied compound, presenting an opportunity for further investigation into its potential biological activities.
In Vitro Cytotoxicity Assessment
Preliminary screening of this compound has indicated weak cytotoxic activity against selected human cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the reported in vitro cytotoxicity data for this compound.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| T-24 | Bladder Carcinoma | 34 |
| QGY-7701 | Hepatocellular Carcinoma | 22 |
| Data sourced from a study on a new pseudo-alkaloid taxane and a new rearranged taxane from the needles of Taxus canadensis.[6] |
Note: The same study reported that a related rearranged taxane showed no obvious cytotoxicity against the same cell lines (IC50 > 100 µg/mL), suggesting some degree of structure-activity relationship.[6]
General Experimental Protocol for In Vitro Cytotoxicity Assays
While the specific protocol used for this compound is not detailed in the available literature, a general methodology for determining the cytotoxic effects of a compound on cancer cell lines is outlined below. This protocol is based on common practices in the field.[1][7]
-
Cell Culture: Human cancer cell lines (e.g., T-24, QGY-7701) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations of the compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
SRB (Sulforhodamine B) Assay: A protein stain that binds to basic amino acids of cellular proteins, providing an estimation of total cell biomass.
-
LDH (Lactate Dehydrogenase) Release Assay: Measures the amount of LDH released from damaged cells into the culture medium as an indicator of cytotoxicity.[1]
-
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for Preliminary Bioactivity Screening
The following diagram illustrates a general workflow for the initial investigation of a novel natural product like this compound.
Other Potential Bioactivities: An Unexplored Frontier
A comprehensive search of scientific databases reveals a lack of published studies on the anti-inflammatory and antimicrobial properties of this compound.
Anti-inflammatory Activity
Many natural products exhibit anti-inflammatory effects by modulating key signaling pathways.[6] Common in vitro assays to screen for such activity include the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the assessment of cyclooxygenase (COX-1 and COX-2) enzyme inhibition.[8][9] Future research could explore the potential of this compound to modulate these or other inflammatory pathways.
Antimicrobial Activity
The discovery of novel antimicrobial agents is a critical area of research.[3][10] Preliminary screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[11] Standard methods include broth microdilution and agar (B569324) disk diffusion assays.[11] The antimicrobial potential of this compound remains to be evaluated.
Signaling Pathways and Mechanism of Action
Currently, there is no information available regarding the specific signaling pathways modulated by this compound. Elucidating the mechanism of action is a crucial step in drug discovery and would require further investigation following initial bioactivity screening. Techniques such as transcriptomics, proteomics, and targeted biochemical assays would be instrumental in identifying the molecular targets and pathways affected by this compound.
Conclusion and Future Directions
The preliminary bioactivity screening of this compound has, to date, only revealed weak cytotoxic activity against two cancer cell lines. This technical guide consolidates the limited existing data and places it within the broader context of natural product drug discovery. The lack of extensive research on this compound underscores a significant knowledge gap and presents a compelling opportunity for further investigation.
Future research efforts should focus on:
-
Broad-spectrum Bioactivity Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other biological activities of this compound against a wider range of cell lines and microbial strains.
-
Mechanism of Action Studies: For any confirmed bioactivities, elucidating the underlying molecular mechanisms and identifying specific cellular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand the structural features crucial for its biological activity.
Such studies will be invaluable in determining the potential of this compound as a lead compound for the development of new therapeutic agents.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Taxol and Taxanes (Phytochemistry) | Yew Genomics Resource [langelabtools.wsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. t27.ir [t27.ir]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Epidehydrotumulosic acid | CAS:167775-54-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Taxin B | CAS:168109-52-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. Chinese | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. biobiopha.com [biobiopha.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Taxachitriene B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a diterpenoid natural product belonging to the taxoid family, a class of compounds renowned for their potent biological activities, most notably the anticancer agent paclitaxel (B517696) (Taxol®). Isolated from the needles of the Chinese Yew (Taxus chinensis), this compound represents one of the numerous minor taxoids present in Taxus species.[1][2] The intricate structure of these compounds makes their chemical synthesis challenging and economically unviable for large-scale production. Therefore, efficient extraction and purification from natural sources remain a critical area of research for the discovery and development of new therapeutic agents.
This document provides a detailed protocol for the extraction and purification of this compound from the plant material of Taxus chinensis. The methodology is based on established techniques for the isolation of minor taxoids and is designed to guide researchers in obtaining this compound for further investigation.
Data Presentation: Quantitative Parameters for Taxoid Extraction
The extraction and purification of minor taxoids like this compound are multi-step processes with yields varying based on the specific plant material, extraction conditions, and purification strategy. The following table summarizes typical quantitative data gathered from protocols for similar taxoids from Taxus chinensis to provide a benchmark for researchers.
| Parameter | Value | Source Plant Material | Notes |
| Initial Extraction | |||
| Plant Material | Needles | Taxus chinensis | Needles provide a renewable source compared to bark. |
| Biomass to Solvent Ratio | 1:10 to 1:30 (g/mL) | Taxus chinensis | A higher ratio can improve extraction efficiency. |
| Extraction Solvent | 80-90% Methanol (B129727) or Ethanol (B145695) in water | General Taxoid Protocols | Balances polarity for taxoid solubility while minimizing chlorophyll (B73375) extraction. |
| Extraction Method | Ultrasonic-Assisted Extraction (UAE) | General Taxoid Protocols | UAE can enhance yield and reduce extraction time compared to simple maceration.[3] |
| Typical Crude Extract Yield | 5-10% of dry biomass weight | Taxus chinensis | This crude extract contains a complex mixture of taxoids, chlorophylls, lipids, and other metabolites. |
| Purification Steps | |||
| Macroporous Resin Enrichment | >80% recovery of total taxoids | Taxus chinensis | Effective for initial cleanup and removal of pigments and highly polar impurities.[1] |
| Silica (B1680970) Gel Chromatography | 20-50 times the sample weight | General Chromatography Protocols | Ratio of silica to crude extract for effective separation.[2] |
| Final Yield of a Minor Taxoid | <0.01% of dry biomass weight | Taxus spp. | Yields of individual minor taxoids are typically low. |
Experimental Protocols
This section details a comprehensive, multi-stage protocol for the isolation of this compound.
Part 1: Preparation of Plant Material and Initial Extraction
-
Plant Material Collection and Preparation:
-
Collect fresh needles from healthy Taxus chinensis plants.
-
Dry the needles in a well-ventilated area away from direct sunlight or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried needles into a coarse powder (20-40 mesh) to increase the surface area for extraction.
-
-
Ultrasonic-Assisted Solvent Extraction:
-
Place 100 g of the dried, powdered plant material into a 2 L flask.
-
Add 1 L of 85% aqueous methanol (850 mL methanol and 150 mL distilled water).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction for 45 minutes at a controlled temperature (not exceeding 40°C).
-
After extraction, filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
Continue evaporation until the methanol is completely removed, resulting in a dark, viscous aqueous residue.
-
Part 2: Purification of the Crude Extract
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous residue to a 1 L separatory funnel.
-
Add an equal volume of dichloromethane (B109758) (CH₂Cl₂) and shake vigorously for 5 minutes. Allow the layers to separate.
-
Collect the lower dichloromethane layer.
-
Repeat the partitioning step two more times with fresh dichloromethane.
-
Combine the dichloromethane fractions. This fraction will contain the taxoids, while more polar impurities will remain in the aqueous phase.
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield a crude taxoid-rich extract.
-
-
Macroporous Resin Column Chromatography (Initial Cleanup):
-
Prepare a column with AB-8 macroporous resin, pre-conditioned according to the manufacturer's instructions.
-
Dissolve the crude taxoid extract in a minimal amount of 30% ethanol.
-
Load the solution onto the resin column.
-
Wash the column with 5 bed volumes of 30% ethanol to remove impurities.[1]
-
Elute the taxoid fraction with 60-70% ethanol.[1]
-
Collect the eluate and concentrate it to dryness under reduced pressure.
-
-
Silica Gel Column Chromatography (Fractionation):
-
Pack a glass column with silica gel (70-230 mesh) using a slurry method with n-hexane.
-
Dissolve the enriched taxoid fraction in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed sample and carefully load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a UV detector (227 nm).
-
Combine fractions that show similar TLC profiles. Fractions containing this compound are expected to elute in the mid-to-high polarity range.
-
-
Preparative Reverse-Phase HPLC (Final Purification):
-
Further purify the fractions containing the target compound using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water. A typical starting condition would be 40% acetonitrile, increasing to 70% over 40 minutes.
-
Monitor the elution profile at 227 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and NMR spectroscopy.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Purification Stages
Caption: Purification stages and their primary separation principle.
References
- 1. Preparative separation and enrichment of four taxoids from Taxus chinensis needles extracts by macroporous resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of Taxachitriene B
Introduction
Taxachitriene B is a key intermediate in the biosynthetic pathway of paclitaxel (B517696) (Taxol), a potent anti-cancer drug. Its efficient purification is crucial for various research applications, including mechanistic studies of taxol biosynthesis and as a standard for analytical purposes. This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: a robust reversed-phase (RP-HPLC) method for general purification and a normal-phase (NP-HPLC) method for orthogonal purification, which can be particularly useful for removing closely related, non-polar impurities.
Data Summary
The following tables summarize the recommended starting parameters for the HPLC purification of this compound. These parameters may require further optimization depending on the specific crude extract composition and the desired purity level.
Table 1: Reversed-Phase HPLC (RP-HPLC) Method Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 60-90% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | ~15-20 min |
| Achievable Purity | >95% |
Table 2: Normal-Phase HPLC (NP-HPLC) Method Parameters
| Parameter | Value |
| Column | Silica (B1680970), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol (B130326) |
| Gradient | 5-20% B over 25 min |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~12-18 min |
| Achievable Purity | >98% (especially for non-polar impurities) |
Experimental Protocols
1. Sample Preparation
-
Extraction: Start with a crude extract containing this compound, typically obtained from engineered microbial hosts or plant cell cultures.
-
Dissolution: Dissolve the dried crude extract in a suitable solvent. For RP-HPLC, a mixture of acetonitrile and water (e.g., 70:30 v/v) is recommended. For NP-HPLC, use a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. RP-HPLC Purification Protocol
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (60% Acetonitrile in Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 20 µL of the filtered sample onto the column.
-
Elution: Run the gradient program as specified in Table 1 (60-90% Acetonitrile over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the peak of interest, which is expected to elute at approximately 15-20 minutes. Use a fraction collector for automated collection.
-
Purity Analysis: Analyze the collected fractions using the same HPLC method to determine their purity.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
3. NP-HPLC Purification Protocol
-
System Equilibration: Equilibrate the silica column with the initial mobile phase composition (5% Isopropanol in n-Hexane) at a flow rate of 1.2 mL/min until a stable baseline is achieved.
-
Injection: Inject 20 µL of the filtered sample onto the column.
-
Elution: Run the gradient program as specified in Table 2 (5-20% Isopropanol over 25 minutes).
-
Fraction Collection: Collect fractions corresponding to the this compound peak, expected to elute at approximately 12-18 minutes.
-
Purity Analysis: Assess the purity of the collected fractions using the same NP-HPLC method.
-
Solvent Evaporation: Combine the high-purity fractions and remove the solvent by rotary evaporation.
Visualizations
Caption: RP-HPLC Purification Workflow for this compound.
Caption: NP-HPLC Purification Workflow for this compound.
Caption: Orthogonal Purification Strategy for High-Purity this compound.
Application Notes and Protocols: 2D NMR Techniques for the Structure Determination of Taxane Diterpenoids, with Taxinine as a Representative Example
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxane (B156437) diterpenoids are a class of complex natural products that have garnered significant attention due to their potent biological activities, most notably the anticancer properties of paclitaxel (B517696) (Taxol®). The intricate and highly oxygenated tricyclic or tetracyclic core of these molecules presents a formidable challenge for structure elucidation. Unambiguous assignment of the chemical structure is paramount for understanding structure-activity relationships, mechanism of action, and for the development of synthetic analogs. While Taxachitriene B is a member of this family, detailed spectral data in the public domain is scarce. Therefore, this application note will use the closely related and well-documented taxane, Taxinine (B26179) , as a representative example to illustrate the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in complete structure determination.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules.[1] While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, 2D NMR techniques are essential for assembling the molecular framework by revealing through-bond and through-space correlations between nuclei. This document provides a detailed overview of the application of key 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—for the complete structural assignment of taxane diterpenoids.
Principles of 2D NMR Techniques in Structure Elucidation
The structure of a complex molecule like taxinine is pieced together like a puzzle using information from various 2D NMR experiments. Each experiment provides a different type of connectivity information.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2] This allows for the tracing of proton spin systems within the molecule, revealing fragments of the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹JCH).[3] It provides a powerful method to assign the carbon signals based on the already assigned proton signals, or vice versa.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[3] These long-range correlations are crucial for connecting the fragments identified by COSY and for identifying the positions of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[3] NOESY is essential for determining the relative stereochemistry of the molecule by revealing through-space dipolar interactions.
Application to the Structure Determination of Taxinine
The structure of taxinine, a representative taxane diterpenoid, can be elucidated by a systematic analysis of its 2D NMR spectra.
Figure 1: Chemical Structure of Taxinine
Data Presentation
The first step in structure elucidation is the acquisition and analysis of 1D ¹H and ¹³C NMR spectra. The chemical shifts are tabulated for reference.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Taxinine (in CDCl₃)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 79.2 | 5.62 (d, 7.0) |
| 2 | 75.1 | 5.95 (dd, 7.0, 2.0) |
| 3 | 43.8 | 3.81 (d, 7.0) |
| 4 | 143.9 | - |
| 5 | 84.5 | 6.00 (br d, 10.0) |
| 6 | 35.5 | 2.25 (m), 1.85 (m) |
| 7 | 72.1 | 4.93 (dd, 10.0, 2.5) |
| 8 | 46.2 | - |
| 9 | 75.8 | 5.38 (d, 10.5) |
| 10 | 76.4 | 6.45 (d, 10.5) |
| 11 | 134.2 | - |
| 12 | 142.1 | 6.18 (s) |
| 13 | 70.9 | 4.95 (m) |
| 14 | 38.2 | 2.10 (m), 1.60 (m) |
| 15 | 35.8 | - |
| 16 | 28.1 | 1.70 (s) |
| 17 | 21.5 | 1.05 (s) |
| 18 | 15.3 | 0.85 (s) |
| 19 | 10.8 | 1.55 (s) |
| 20 | 115.8 | 5.25 (s), 4.98 (s) |
| OAc | 170.5, 170.1, 169.8 | - |
| OAc-CH₃ | 21.2, 21.1, 20.9 | 2.15 (s), 2.05 (s), 2.03 (s) |
| Cinnamate (B1238496) | ||
| C-1' | 166.5 | - |
| C-2' | 118.1 | 6.45 (d, 16.0) |
| C-3' | 145.2 | 7.70 (d, 16.0) |
| C-1'' | 134.3 | - |
| C-2''/6'' | 128.2 | 7.45 (m) |
| C-3''/5'' | 129.0 | 7.40 (m) |
| C-4'' | 130.5 | 7.40 (m) |
Note: The chemical shift values are compiled from various literature sources and may vary slightly depending on the solvent and instrument frequency. The primary purpose is to illustrate the application of 2D NMR techniques.
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of the purified taxane diterpenoid.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another appropriate deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2D NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1. COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence)
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 2-8
-
Relaxation Delay: 1.5-2.0 s
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsp (or equivalent edited HSQC for CH, CH₂, and CH₃ differentiation)
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256
-
Number of Scans: 4-16
-
Relaxation Delay: 1.5 s
-
¹JCH Coupling Constant: Optimized for ~145 Hz
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence)
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 512
-
Number of Scans: 16-64
-
Relaxation Delay: 1.5-2.0 s
-
Long-range JCH Coupling Constant: Optimized for 8 Hz (can be varied to detect different correlations)
4. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph (or equivalent gradient-selected, phase-sensitive sequence)
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-16
-
Relaxation Delay: 2.0 s
-
Mixing Time (d8): 500-800 ms (B15284909) (to be optimized based on molecular size)
Data Analysis and Structure Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of a taxane diterpenoid using 2D NMR data.
Caption: A flowchart of the 2D NMR-based structure elucidation process.
Interpreting the Spectra for Taxinine
-
COSY Analysis: The COSY spectrum reveals key proton-proton coupling networks. For instance, a correlation between H-9 (δ 5.38) and H-10 (δ 6.45) confirms their vicinal relationship. Similarly, the spin system of H-5, H-6, and H-7 can be traced.
-
HSQC Analysis: The HSQC spectrum allows for the direct assignment of protonated carbons. For example, the proton at δ 5.62 (H-1) shows a correlation to the carbon at δ 79.2 (C-1). The methylene (B1212753) protons at δ 2.25 and 1.85 (H-6) correlate to the carbon at δ 35.5 (C-6).
-
HMBC Analysis: The HMBC spectrum is critical for connecting the spin systems. Key long-range correlations for taxinine would include:
-
The methyl protons at δ 1.70 (H-16) and δ 1.05 (H-17) showing correlations to C-1, C-15, and C-8, thus positioning these methyl groups.
-
The exocyclic methylene protons (H-20) at δ 5.25 and 4.98 showing correlations to C-3, C-4, and C-5, which confirms the position of the double bond.
-
Correlations from protons on the taxane core to the carbonyl carbons of the acetate (B1210297) and cinnamate groups confirm their points of attachment. For example, a correlation from H-2 (δ 5.95) to the carbonyl carbon of an acetate group would establish its location at C-2.
-
The following diagram illustrates some of the key COSY and HMBC correlations that would be observed for a fragment of the taxinine molecule.
References
Unraveling the Fragmentation Pattern of Taxachitriene B by Mass Spectrometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and theoretical fragmentation analysis for Taxachitriene B, a natural product isolated from the Chinese yew, Taxus chinensis. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in complex matrices, which is essential for drug discovery and development programs targeting novel taxane-based therapeutic agents. This document outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology and proposes a putative fragmentation pathway for this compound based on its chemical structure and established fragmentation patterns of similar taxane (B156437) diterpenoids.
Introduction
This compound (CAS No: 167906-75-4; Molecular Formula: C30H42O12) is a member of the taxane family of diterpenoids, a class of compounds that includes the highly successful anticancer drug, paclitaxel. The complex structure of taxanes presents a significant analytical challenge. Mass spectrometry, particularly when coupled with liquid chromatography, has proven to be an indispensable tool for the structural elucidation and quantification of these molecules. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable structural information by generating characteristic fragment ions. This document serves as a guide for researchers undertaking the mass spectrometric analysis of this compound.
Predicted Mass Spectrometry Fragmentation of this compound
While specific experimental fragmentation data for this compound is not widely published, a putative fragmentation pathway can be proposed based on its structure, which contains multiple acetyl and other ester groups susceptible to cleavage. The fragmentation of taxanes is often characterized by the neutral loss of these substituent groups and cleavage of the core diterpenoid structure.
The fragmentation of taxanes often involves the loss of acetic acid (60 Da) from the acetylated positions and the cleavage of ester side chains. For this compound, with a molecular weight of 586.27 g/mol , the protonated molecule [M+H]⁺ would have an m/z of 587.28.
Table 1: Predicted Key Fragment Ions of Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structural Assignment |
| 587.28 | 527.26 | C2H4O2 (Acetic Acid) | Loss of one acetyl group |
| 587.28 | 467.24 | 2 x C2H4O2 (Acetic Acid) | Loss of two acetyl groups |
| 587.28 | 407.22 | 3 x C2H4O2 (Acetic Acid) | Loss of three acetyl groups |
| 587.28 | 347.20 | 4 x C2H4O2 (Acetic Acid) | Loss of four acetyl groups |
| 587.28 | 287.18 | 5 x C2H4O2 (Acetic Acid) | Loss of five acetyl groups |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific instrumentation used.
1. Sample Preparation:
-
Dissolve a standard of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Full Scan (for precursor identification) and Product Ion Scan (for fragmentation analysis).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe the appearance of different fragment ions.
Data Presentation and Visualization
The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow for the analysis of this compound.
Caption: Proposed fragmentation of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This application note provides a foundational protocol and a theoretical framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathway, centered on the sequential loss of acetyl groups, offers a starting point for the interpretation of experimental data. Researchers are encouraged to use this document as a guide and to optimize the described methods for their specific analytical instrumentation and objectives. The detailed characterization of this compound and its analogs is a critical step in the exploration of new therapeutic agents from natural sources.
Application Notes and Protocols: Synthesis of Taxachitriene B Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taxane (B156437) family of diterpenoids, which includes the highly successful anticancer drug Paclitaxel (Taxol®), continues to be a focal point of research in medicinal chemistry. Structure-activity relationship (SAR) studies are crucial for the development of new taxane-based therapeutic agents with improved efficacy, better pharmacological profiles, and activity against resistant cancer cell lines. This document provides a detailed protocol for the synthesis of derivatives of a key taxane intermediate, herein referred to as "Taxachitriene B," for the purpose of SAR studies. For the context of this protocol, "this compound" is defined as a versatile tricyclic core structure, such as taxadienone, which serves as a foundational scaffold for the elaboration into more complex, biologically active taxanes.
The strategic approach outlined is based on a two-phase synthetic plan. The initial "cyclase phase" focuses on the efficient construction of the core carbocyclic framework of this compound. The subsequent "oxidase phase" involves the selective functionalization of this core to generate a library of derivatives. This methodology allows for a divergent approach to a wide array of analogs, facilitating comprehensive SAR investigations.
Synthesis of the this compound Core (Taxadienone)
The enantioselective synthesis of the this compound core, a key 6-8-6 tricyclic intermediate, can be accomplished on a gram scale. The following protocol is adapted from established synthetic routes.[1][2]
Experimental Protocol: Synthesis of (+)-Taxadienone
-
Preparation of the A-ring precursor: Starting from a readily available chiral pool material or through an asymmetric synthesis, a suitably functionalized cyclohexenone derivative is prepared.
-
Conjugate Addition: To the A-ring precursor, a higher-order cuprate (B13416276) reagent derived from a functionalized vinyl iodide is added in a 1,4-conjugate addition to install the future C-ring and the side chain that will form the B-ring.
-
Allylation: The resulting enolate is trapped with an allyl halide to introduce the remaining carbons required for the eight-membered B-ring.
-
Ring-Closing Metathesis (RCM): The diene formed in the previous steps is subjected to ring-closing metathesis using a Grubbs catalyst to construct the eight-membered B-ring.
-
Intramolecular Diels-Alder Reaction: A subsequent intramolecular Diels-Alder reaction is employed to form the C-ring, thus completing the tricyclic 6-8-6 core structure of this compound (taxadienone).
Caption: Synthetic workflow for the this compound core.
Proposed Synthesis of this compound Derivatives for SAR Studies
From the this compound core, a variety of derivatives can be synthesized by targeting specific positions on the molecule for functionalization. This "oxidase phase" allows for the introduction of diverse chemical moieties to probe the structure-activity relationships.
General Protocol for Derivative Synthesis:
-
Allylic Oxidation: Introduce hydroxyl groups at allylic positions (e.g., C5, C10, C13) using reagents such as selenium dioxide or chromium-based oxidants.
-
Epoxidation: Perform stereoselective epoxidation of the double bonds within the core structure using reagents like m-CPBA.
-
Functional Group Interconversion: Convert the newly introduced hydroxyl groups into other functionalities such as esters, ethers, and carbonates to explore the effect of different substituents on biological activity.
-
Side-Chain Attachment: For analogs mimicking Paclitaxel, attach a side chain at the C13 position. This is typically achieved by esterification with a protected β-phenylisoserine derivative.
Caption: Strategy for the synthesis of this compound derivatives.
Data Presentation: Hypothetical SAR Data
The following table presents a hypothetical set of quantitative data for a series of this compound derivatives to illustrate how SAR data would be structured. The biological activity is represented by the half-maximal inhibitory concentration (IC50) against a model cancer cell line (e.g., MCF-7 breast cancer cell line).
| Compound | R1 (C5) | R2 (C10) | R3 (C13) | IC50 (nM) vs. MCF-7 |
| TB-Core | H | H | H | >10,000 |
| TB-1 | OH | H | H | 5,200 |
| TB-2 | H | OH | H | 3,500 |
| TB-3 | H | H | OH | 1,800 |
| TB-4 | OAc | H | H | 4,800 |
| TB-5 | H | OAc | H | 2,100 |
| TB-6 | H | H | OAc | 950 |
| TB-7 | OH | OH | OH | 450 |
| TB-8 | OAc | OAc | OAc | 250 |
| TB-9 | H | H | β-phenylisoserine ester | 25 |
Experimental Protocols
Protocol 1: General Procedure for Allylic Oxidation
-
Dissolve the this compound core (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or dioxane.
-
Add the oxidizing agent (e.g., selenium dioxide, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the hydroxylated derivative.
Protocol 2: General Procedure for Esterification
-
Dissolve the hydroxylated this compound derivative (1.0 eq) in anhydrous dichloromethane.
-
Add a base (e.g., pyridine (B92270) or triethylamine, 2.0 eq) and the corresponding acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride, 1.5 eq).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the residue by chromatography to yield the ester derivative.
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives (typically from 0.1 nM to 100 µM) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway
Taxane derivatives are known to exert their anticancer effects primarily by stabilizing microtubules, leading to mitotic arrest and apoptosis. The synthesized this compound derivatives can be evaluated for their impact on this pathway.
Caption: Proposed mechanism of action for this compound derivatives.
Conclusion
This document provides a comprehensive framework for the synthesis and evaluation of novel this compound derivatives for SAR studies. By employing a divergent synthetic strategy from a common tricyclic core, a wide range of analogs can be efficiently generated. The subsequent biological evaluation of these compounds will provide valuable insights into the structure-activity relationships of this important class of molecules, potentially leading to the discovery of new and improved anticancer agents.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Taxachitriene B Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Taxachitriene B, a novel diterpenoid, presents a promising scaffold for therapeutic development. A critical initial step in characterizing any new compound is the assessment of its cytotoxic potential. These application notes provide a comprehensive guide to evaluating the cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The following protocols for MTT, LDH, and apoptosis assays offer detailed methodologies to determine the compound's effect on cell viability, membrane integrity, and the induction of programmed cell death.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance at 570 nm.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a selected cancer cell line in complete cell culture medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-cell control (medium only).[3]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of an MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or an acidified SDS solution) to each well to dissolve the formazan crystals.[4][3]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Presentation: Example MTT Assay Results
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[5][6] Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[5]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment protocol as described for the MTT assay.
-
Prepare control wells for: no cells (medium only), vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).[7]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate mix and a catalyst).
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Presentation: Example LDH Assay Results
| This compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 ± 0.02 | 0 |
| 1 | 0.15 ± 0.03 | 5.2 |
| 5 | 0.28 ± 0.04 | 27.6 |
| 10 | 0.55 ± 0.05 | 74.1 |
| 25 | 0.82 ± 0.06 | 120.7 |
| 50 | 0.95 ± 0.07 | 143.1 |
| 100 | 1.02 ± 0.08 | 155.2 |
| Maximum LDH Release | 0.70 ± 0.05 | 100 |
Apoptosis Assay: Annexin V Staining
The Annexin V assay is used to detect apoptosis, or programmed cell death. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[9]
Experimental Protocol: Annexin V Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
-
Cell Harvesting:
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
Data Presentation: Example Apoptosis Assay Results
| This compound (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 70.8 ± 3.5 | 18.9 ± 1.8 | 10.3 ± 1.2 |
| 25 | 45.1 ± 4.2 | 35.6 ± 2.9 | 19.3 ± 2.1 |
| 50 | 15.7 ± 2.8 | 50.2 ± 4.5 | 34.1 ± 3.3 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Apoptosis Signaling Pathwaydot
// Node Definitions compound [label="this compound", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
// Intrinsic Pathway intrinsic [label="Intrinsic Pathway\n(Mitochondrial)", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bax_bak [label="Bax/Bak Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; cyto_c [label="Cytochrome c Release", fillcolor="#FFFFFF", fontcolor="#202124"]; apaf1 [label="Apaf-1", fillcolor="#FFFFFF", fontcolor="#202124"]; caspase9 [label="Caspase-9 Activation", fillcolor="#FFFFFF", fontcolor="#202124"];
// Extrinsic Pathway extrinsic [label="Extrinsic Pathway\n(Death Receptor)", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; death_receptor [label="Death Receptor Binding", fillcolor="#FFFFFF", fontcolor="#202124"]; caspase8 [label="Caspase-8 Activation", fillcolor="#FFFFFF", fontcolor="#202124"];
// Execution Pathway execution [label="Execution Pathway", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase3 [label="Caspase-3 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; parp [label="PARP Cleavage", fillcolor="#FFFFFF", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections compound -> intrinsic; compound -> extrinsic;
intrinsic -> bax_bak -> cyto_c -> apaf1 -> caspase9; extrinsic -> death_receptor -> caspase8;
caspase9 -> execution; caspase8 -> execution;
execution -> caspase3 -> parp -> apoptosis; }
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for In Vitro Evaluation of Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro characterization of Taxachitriene B, a diterpene compound. The following protocols are designed as a foundational screening platform to assess its potential cytotoxic and anti-inflammatory activities.
Assessment of Cytotoxic Activity
The initial evaluation of a novel compound involves determining its cytotoxic potential. This is crucial for identifying a therapeutic window and for discovering potential anti-cancer properties.
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. It is a robust and high-throughput method for initial cytotoxicity screening of compounds like this compound.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma, or RAW 264.7 murine macrophages).
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of cell incubation, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same percentage of DMSO used to dissolve this compound) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Hypothetical Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 | 48 | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MCF-7 | 48 | 25.6 ± 2.3 | 1.2 ± 0.2 |
| RAW 264.7 | 48 | > 50 | 5.4 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow for Cytotoxicity Screening
Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Natural products are a rich source of potential anti-inflammatory agents.
Application Note:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[3] LPS stimulation of macrophage cell lines like RAW 264.7 leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This model is widely used to screen for compounds with anti-inflammatory properties.
Experimental Protocol: Inhibition of NO and Cytokine Production in LPS-stimulated Macrophages
Objective: To determine if this compound can inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 cell line
-
Complete culture medium
-
LPS (from E. coli)
-
Griess reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (for NO assay) or a 24-well plate (for cytokine assays) and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B and incubate for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to quantify NO concentration.
-
-
Cytokine (TNF-α and IL-6) Measurement by ELISA:
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm. Standard curves are used for quantification.
-
Data Presentation: Hypothetical Anti-inflammatory Effects of this compound
| Treatment | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 5.2 ± 0.8 | 25.1 ± 3.5 | 15.8 ± 2.1 |
| LPS (1 µg/mL) | 100 | 1580.4 ± 120.7 | 2540.6 ± 210.3 |
| LPS + this compound (1 µM) | 85.3 ± 7.1 | 1350.2 ± 110.5 | 2100.9 ± 180.4 |
| LPS + this compound (5 µM) | 55.7 ± 5.9 | 890.6 ± 75.8 | 1450.3 ± 130.1 |
| LPS + this compound (10 µM) | 30.1 ± 4.2 | 450.9 ± 40.2 | 780.5 ± 65.7 |
| LPS + Dexamethasone (1 µM) | 20.5 ± 3.1 | 310.4 ± 28.9 | 550.7 ± 50.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathway for Anti-inflammatory Action
A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.
References
Application Notes and Protocols for the Quantification of Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest for phytochemical research and potential pharmacological development. Accurate and reproducible quantification of this compound is essential for various applications, including the phytochemical analysis of Taxus species, quality control of herbal preparations, and studies on its biosynthesis and potential biological activities.
These application notes provide a comprehensive overview of the analytical standards and protocols for the quantification of this compound. The information is compiled from available scientific literature and chemical supplier data.
Analytical Standards
Key Characteristics of this compound Analytical Standard:
| Property | Value | Source |
| CAS Number | 167906-75-4 | [1] |
| Molecular Formula | C₃₀H₄₂O₁₂ | [1] |
| Appearance | Powder | [1] |
| Storage | Desiccate at -20°C | [1] |
Experimental Protocols
The quantification of this compound from plant matrices or other samples typically involves extraction followed by chromatographic analysis. The following protocols are based on established methods for the analysis of taxanes from Taxus species and can be adapted for this compound.
Extraction of this compound from Taxus chinensis
This protocol outlines a general procedure for the extraction of taxanes from Taxus chinensis, which can be optimized for this compound.
Materials and Reagents:
-
Dried and powdered needles or bark of Taxus chinensis
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Water (deionized or distilled)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Weigh a known amount of the dried, powdered plant material.
-
Add a sufficient volume of cold methanol to the plant material.
-
Mix thoroughly and subject the mixture to ultrasonication for 30 minutes.
-
Add chloroform and water to the mixture and vortex for 2 minutes, followed by another 30 minutes of ultrasonication.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC to isolate this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method that can be adapted for the quantification of this compound. Method development and validation are crucial for accurate and reliable results.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV or PDA detector. |
| Column | Kinetex C18 (100 x 3 mm, 2.6 µm) or equivalent reversed-phase column.[1] |
| Mobile Phase | A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for taxane separation. The exact gradient program needs to be optimized. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Column Temperature | Maintained at a constant temperature, e.g., 25°C. |
| Detection Wavelength | Based on the UV absorbance spectrum of this compound. A PDA detector is recommended to determine the optimal wavelength. |
| Injection Volume | Typically 10-20 µL. |
Standard Preparation:
-
Accurately weigh a known amount of the this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
Sample Preparation:
-
Dissolve a known amount of the crude extract or purified sample in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
Quantification:
-
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for quantifying low levels of this compound in complex matrices.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | A high-performance liquid chromatography system. |
| Mass Spectrometer | A triple quadrupole or QTRAP mass spectrometer is commonly used for quantitative analysis.[1] |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound. |
| MS/MS Parameters | Multiple Reaction Monitoring (MRM) transitions (precursor ion -> product ion) specific to this compound need to be determined by infusing a standard solution. |
| Chromatographic Conditions | Similar to the HPLC method, using a reversed-phase column and a suitable gradient. |
Procedure: The procedure for standard and sample preparation is similar to the HPLC method. The quantification is based on the peak area of the specific MRM transition for this compound. An internal standard should be used to improve accuracy and precision.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 167906-75-4 |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Molecular Weight | 594.65 g/mol |
| Source Organism | Taxus chinensis |
Table 2: Example HPLC Calibration Data for this compound Quantification (Hypothetical)
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 25 | 378000 |
| 50 | 755000 |
| 100 | 1510000 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified context of this compound in taxane biosynthesis.
Concluding Remarks
The quantification of this compound requires careful method development and validation, starting with the acquisition of a reliable analytical standard. The protocols provided here serve as a foundation for researchers to establish robust and accurate analytical methods for this novel taxane. Further research is needed to develop and publish validated quantification methods and to explore the biological activities of this compound.
References
Application Notes and Protocols for the Long-Term Storage of Taxachitriene B
Introduction
Taxachitriene B is a key intermediate in the biosynthetic pathway of paclitaxel (B517696) and other taxoids, making it a compound of significant interest to researchers in synthetic biology, drug discovery, and oncology. The inherent instability of many diterpenoids necessitates the establishment of rigorous long-term storage protocols to ensure sample integrity, prevent degradation, and maintain reproducibility in experimental settings. The following application notes provide a detailed framework for the long-term storage and stability assessment of this compound, based on best practices for related taxane (B156437) compounds.
Recommended Long-Term Storage Conditions
The stability of this compound is paramount for its use as a reference standard or an active research compound. The following conditions are recommended to minimize degradation over extended periods.
Storage of Solid (Neat) Compound
For the longest achievable shelf-life, this compound should be stored as a solid.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Low temperatures are critical to reduce the rate of chemical degradation. Storage at -80°C is preferred for multi-year preservation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The presence of oxygen can lead to oxidative degradation of the molecule. An inert atmosphere minimizes this risk. |
| Light | Amber vial or light-blocking container | This compound may be susceptible to photodegradation. Protection from light is a crucial preventative measure. |
| Container | Tightly sealed, low-extractable glass vial | Prevents moisture ingress and contamination from the container material. |
Storage of Stock Solutions
While storage in solution is less ideal for long-term preservation, it is often necessary for experimental workflows.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, analytical grade (e.g., Ethanol, Acetonitrile) | The choice of solvent is critical. Protic solvents may facilitate hydrolysis. Ensure the solvent is free of water and other impurities. |
| Temperature | -80°C | Freezing the solution significantly slows down degradation pathways that are more prevalent in the liquid state. |
| Aliquoting | Single-use aliquots | Avoid repeated freeze-thaw cycles which can accelerate degradation. Prepare aliquots appropriately sized for individual experiments. |
| Container | Tightly sealed, amber glass vials with PTFE-lined caps | Protects from light and ensures a tight seal to prevent solvent evaporation and moisture ingress. |
Experimental Protocols
The following protocols outline the key procedures for preparing and assessing the stability of this compound during long-term storage.
Protocol for Preparation and Storage of Solid this compound
-
Drying: Ensure the solid this compound is completely dry. If necessary, dry the sample under a high vacuum for several hours to remove any residual solvents.
-
Weighing: Accurately weigh the desired amount of the compound in a tared, amber glass vial.
-
Inerting: Place the open vial in a desiccator or glove box. Purge the container with a gentle stream of an inert gas (argon or nitrogen) for 2-3 minutes to displace all oxygen.
-
Sealing: Immediately and tightly seal the vial with a PTFE-lined cap. For extra security, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label the vial with the compound name, lot number, date, and concentration (if applicable).
-
Storage: Place the sealed vial in a labeled container and store it at -80°C in a monitored freezer.
Protocol for a Long-Term Stability Study
This protocol describes a systematic approach to validate the long-term stability of this compound under the recommended storage conditions.
-
Sample Preparation: Prepare a series of identical samples of solid this compound and/or stock solutions according to the protocols above.
-
Initial Analysis (Time Zero): At the beginning of the study, analyze one sample to determine the initial purity and concentration. This will serve as the baseline.
-
Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for taxane analysis.
-
Column: A C18 reverse-phase column is recommended.
-
Detection: Monitor the absorbance at a wavelength appropriate for this compound (e.g., 227 nm).
-
-
Time Points: Store the remaining samples under the recommended conditions and analyze them at predetermined time points (e.g., 3, 6, 12, 24, and 36 months).
-
Data Analysis: At each time point, assess the following:
-
Purity: Compare the peak area of this compound to the total peak area of all components in the chromatogram.
-
Degradation Products: Look for the appearance of new peaks, which may indicate degradation.
-
Concentration (for solutions): Quantify the concentration of this compound using a calibration curve.
-
-
Acceptance Criteria: Define the acceptable level of degradation for the intended use of the compound (e.g., purity should not decrease by more than 2%).
Visualizations
The following diagrams illustrate the key workflows and relationships described in these protocols.
Caption: Workflow for preparing solid and solution samples of this compound for long-term storage.
Caption: Protocol for a long-term stability study of this compound using HPLC analysis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NMR Signal Overlap in Taxachitriene B Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of Taxachitriene B, with a specific focus on resolving signal overlap.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of this compound is extremely crowded, especially in the aliphatic region. How can I begin to resolve the individual signals?
A1: Severe signal overlap is a common challenge in the ¹H NMR analysis of complex diterpenoids like this compound. The most effective approach to resolving these signals is to employ a combination of strategies. Initially, optimizing the experimental conditions of your 1D ¹H NMR experiment can provide some improvement. However, for comprehensive resolution, two-dimensional (2D) NMR techniques are indispensable.[1][2][3]
Q2: What are the first steps I should take to improve the resolution of my 1D ¹H NMR spectrum?
A2: Before moving to more advanced techniques, consider these initial troubleshooting steps:
-
Change the Solvent: The chemical shifts of protons can be influenced by the solvent.[4][5][6] Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of overlapping signals, potentially leading to their resolution.
-
Vary the Temperature: Variable temperature (VT) NMR can be a powerful tool. For molecules with conformational flexibility, changing the temperature can simplify the spectrum by either averaging out different conformations at higher temperatures or "freezing out" a single conformation at lower temperatures.
-
Increase the Magnetic Field Strength: If accessible, using a higher field NMR spectrometer will increase the dispersion of the signals, often leading to better resolution.
Q3: Which 2D NMR experiments are most effective for resolving signal overlap in this compound?
A3: For a molecule with the complexity of this compound, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing you to trace out spin systems and connect protons that are coupled to each other, even if their signals overlap in the 1D spectrum.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This is extremely useful for spreading out overlapping proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together different spin systems and assigning quaternary carbons.[3]
Q4: Can I use any data processing techniques to improve the resolution of my existing spectra?
A4: Yes, certain processing techniques can enhance spectral resolution, though they should be used with care as they can distort signal intensities. Applying a resolution enhancement window function, such as a Gaussian multiplication, before Fourier transformation can narrow the linewidths and help to resolve closely spaced multiplets.
Troubleshooting Guides
Guide 1: Step-by-Step Workflow for Resolving ¹H NMR Signal Overlap
This guide provides a logical workflow for systematically addressing signal overlap in the ¹H NMR spectrum of this compound.
Caption: A logical workflow for troubleshooting and resolving NMR signal overlap.
Quantitative NMR Data for this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. This data is essential for identifying regions of potential signal overlap and for guiding the interpretation of 2D NMR data.
Note: The following data is based on the initial isolation and structure elucidation of this compound. For complete experimental details, please refer to the cited publication.
Table 1: ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data to be populated from: | |||
| Fang, W. S., Fang, Q. C., & Liang, X. T. (1995). Taxachitrienes A and B, two new bicyclic taxane (B156437) diterpenoids from Taxus chinensis. Tetrahedron, 51(31), 8483–8490. |
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Position | δ (ppm) |
| Data to be populated from: | |
| Fang, W. S., Fang, Q. C., & Liang, X. T. (1995). Taxachitrienes A and B, two new bicyclic taxane diterpenoids from Taxus chinensis. Tetrahedron, 51(31), 8483–8490. |
Experimental Protocols
Protocol 1: 2D NMR Data Acquisition for Structural Elucidation
This protocol outlines the key 2D NMR experiments for resolving signal overlap and elucidating the structure of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Taxol and Taxanes (Phytochemistry) | Yew Genomics Resource [langelabtools.wsu.edu]
- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Taxachitriene B Biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of Taxachitriene B and other taxane (B156437) compounds. The guidance focuses on the enzymatic synthesis pathway, from the initial cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to the downstream modifications of the taxane core.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
This compound is a complex, highly oxygenated taxane diterpenoid natural product isolated from the Chinese Yew, Taxus chinensis. Its chemical formula is C30H42O12 and its CAS number is 167906-75-4.[1] Unlike the initial taxadiene products, this compound is a downstream derivative in the intricate Taxol biosynthetic pathway. The synthesis begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to form the taxane skeleton. This core is then subjected to a series of post-cyclization modifications, including numerous oxygenations and acylations, to yield a diverse array of taxoids, including this compound.
Q2: What is the overall biosynthetic pathway for taxanes?
The biosynthesis of taxanes is a multi-step enzymatic process that can be broadly divided into three stages:
-
Formation of the Taxane Skeleton: The linear C20 molecule, geranylgeranyl diphosphate (GGPP), is cyclized by the enzyme taxadiene synthase (TXS) to form the characteristic tricyclic taxane core. The primary product is taxa-4(5),11(12)-diene.[2][3][4]
-
Oxygenation of the Taxane Core: A series of cytochrome P450 monooxygenases (P450s) introduce hydroxyl groups at various positions on the taxadiene skeleton. This is a critical stage that generates a vast diversity of taxane intermediates.[1][2][5]
-
Acylation and other Modifications: Various acyltransferases attach acetyl and benzoyl groups to the hydroxylated taxane core. Other modifications may also occur, leading to the final complex structures like Taxol and this compound.[3][4]
Troubleshooting Guide: Synthesis of the Taxadiene Core
The efficient production of the taxadiene skeleton is the crucial first step. The following section addresses common issues encountered during the in vitro enzymatic reaction using taxadiene synthase (TXS).
Q3: I am not getting any taxadiene product in my in vitro reaction. What are the possible causes?
Failure to produce taxadiene can stem from several factors related to the enzyme, substrate, cofactors, or reaction conditions. A systematic check of these components is necessary.
| Problem Area | Potential Cause | Recommended Solution |
| Enzyme (TXS) | Inactive or denatured enzyme | - Verify protein expression and successful purification via SDS-PAGE. - Confirm protein concentration (e.g., Bradford assay). - Ensure proper storage conditions (-80°C in a suitable buffer with glycerol). - If possible, check for correct folding using biophysical methods. |
| Substrate (GGPP) | Degraded or incorrect concentration of GGPP | - Use high-quality, purified GGPP. - Confirm concentration using a suitable assay. - Check for degradation by thin-layer chromatography (TLC). - Prepare fresh substrate solutions. |
| Cofactors | Missing or incorrect concentration of Mg2+ | - Taxadiene synthase requires Mg2+ as a cofactor.[6][7] Ensure it is added to the reaction buffer at an optimal concentration, typically in the range of 5-10 mM. |
| Reaction Buffer | Suboptimal pH | - The optimal pH for taxadiene synthase is generally between 7.4 and 8.0. Prepare fresh buffer and verify the pH. |
| Reaction Conditions | Incorrect temperature or incubation time | - The typical incubation temperature is 30°C.[8] - A standard incubation time is 1.5 hours.[8] Time-course experiments may be needed to determine the optimal reaction time. |
Q4: My taxadiene synthase is producing a mixture of isomers. How can I improve the selectivity for a specific isomer?
Taxadiene synthase is known to be a promiscuous enzyme, producing mainly taxa-4(5),11(12)-diene but also other isomers like taxa-4(20),11(12)-diene and verticillene-type compounds.[6][8] The product profile can be altered by site-directed mutagenesis of the enzyme's active site. Modifying key amino acid residues can shift the catalytic outcome, favoring the formation of one isomer over others.
| Mutation | Major Product(s) | Notes | Reference |
| Wild-Type | taxa-4(5)-diene (~90%) | Also produces taxa-4(20)-diene (~6%) and other minor products (~4%). | [8] |
| V584M | Cembranoid-type | Drastic change in product profile, taxane formation is suppressed. | [8] |
| Q609A | Verticillene-type | Significantly alters the cyclization cascade away from taxadiene. | [8] |
| V610F | Cembranoid-type | Shifts the reaction to produce macrocyclic diterpenes. | [8] |
| Y688C | Verticillene-type | Another mutation that favors the formation of bicyclic products. | [8] |
| Y688L | taxa-4(20),11(12)-diene | Increases the yield and selectivity for this isomer, which is a more favorable precursor for Taxol biosynthesis. | |
| Q770W | taxa-4(20)-diene (6-10%) | One of several mutations that slightly increases the proportion of taxa-4(20)-diene. | [9] |
Troubleshooting Guide: Downstream Modification Steps
The conversion of the taxadiene core into complex molecules like this compound requires multiple, sequential enzymatic reactions catalyzed by P450s and acyltransferases.
Q5: I am trying to express a taxane-modifying P450 enzyme in a heterologous host (e.g., E. coli, yeast), but it has low or no activity. What can I do?
Heterologous expression of plant P450 enzymes is often challenging. Common issues include improper folding, lack of a suitable redox partner, and membrane localization problems.
| Problem Area | Potential Cause | Recommended Solution |
| Protein Expression | Codon usage not optimized for the host | Synthesize the gene with codons optimized for your expression host (e.g., E. coli or S. cerevisiae). |
| Misfolding/Insolubility | - Lower the induction temperature (e.g., 18-25°C) and prolong the expression time. - Co-express with molecular chaperones to assist in proper folding. | |
| Catalytic Activity | Lack of a compatible redox partner | Plant P450s require a cytochrome P450 reductase (CPR) to transfer electrons from NADPH. Co-express a compatible CPR, ideally from the same or a related plant species. |
| Insufficient heme incorporation | Supplement the growth medium with a heme precursor, such as δ-aminolevulinic acid (δ-ALA), during induction. | |
| Improper membrane integration (in E. coli) | The N-terminal transmembrane domain can cause issues. Consider N-terminal modifications or truncations to improve solubility and functional expression. |
Q6: My acylation reactions are inefficient. How can I optimize the activity of taxane acyltransferases?
Acyltransferases are crucial for adding functional groups to the taxane skeleton. Low activity can be due to substrate inhibition, product inhibition, or suboptimal reaction conditions.
| Problem Area | Potential Cause | Recommended Solution |
| Enzyme Activity | Low catalytic efficiency | - Ensure the enzyme is purified and active. - Perform kinetic studies to determine Km and Vmax for both the acyl donor (e.g., acetyl-CoA, benzoyl-CoA) and the taxane acceptor. |
| Reaction Conditions | Suboptimal pH or temperature | Empirically determine the optimal pH and temperature for the specific acyltransferase. |
| Substrate/Product Inhibition | - Vary the concentrations of both the acyl donor and the taxane substrate to check for inhibition. - If product inhibition is observed, consider strategies for in situ product removal. | |
| Substrate Availability | Poor solubility of taxane intermediates | Taxane intermediates are often poorly soluble in aqueous buffers. The addition of a small percentage of a co-solvent (e.g., DMSO, ethanol) may improve solubility and reaction rates, but be mindful of its potential to inhibit the enzyme. |
Experimental Protocols
Protocol 1: Standard In Vitro Taxadiene Synthase Assay
This protocol provides a general method for assaying the activity of purified taxadiene synthase.
Materials:
-
Purified taxadiene synthase (TXS) enzyme
-
Geranylgeranyl diphosphate (GGPP) substrate
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 2 mM DTT
-
Stop Buffer: 0.2 M KOH, 0.1 M EDTA
-
Organic Solvent: Hexane (B92381) (or pentane) containing an internal standard (e.g., tetradecane)
-
Glass vials with Teflon-lined caps
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare the reaction mixture in a 2 mL glass vial. To 0.5 mL of assay buffer, add purified TXS enzyme to a final concentration of 1 µM.
-
Add GGPP substrate to a final concentration of 20 µM.
-
Gently overlay the aqueous reaction mixture with 200 µL of hexane containing the internal standard. This organic layer will trap the volatile taxadiene product.
-
Seal the vial tightly and incubate the reaction at 30°C for 1.5 hours with gentle shaking.
-
Stop the reaction by adding 0.5 mL of stop buffer.
-
Vortex the vial vigorously for 30 seconds to extract the taxadiene product into the organic layer.
-
Centrifuge the vial briefly to separate the phases.
-
Carefully remove the upper organic layer for analysis.
-
Analyze the organic extract by GC-MS to identify and quantify the taxadiene isomers produced, relative to the internal standard.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxadiene Synthase Structure and Evolution of Modular Architecture in Terpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Insights into taxadiene synthase catalysis and promiscuity facilitated by mutability landscape and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination in Taxachitriene B Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell culture contamination during Taxachitriene B assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in plant cell cultures used for this compound production?
A1: The most prevalent contaminants in plant cell cultures are bacteria, fungi (including yeasts and molds), and mycoplasma.[1][2] These microorganisms thrive in the nutrient-rich culture media designed for plant cell growth.[3] Other less common but still significant contaminants include viruses and cross-contamination with other plant cell lines.[2]
Q2: How can I visually identify contamination in my Taxus cell cultures?
A2:
-
Bacterial Contamination: Often results in a sudden drop in the pH of the medium (indicated by a color change of the phenol (B47542) red indicator) and visible turbidity or cloudiness.[2]
-
Fungal (Yeast and Mold) Contamination: Yeast contamination can also cause turbidity.[2] Molds typically present as filamentous structures, which may appear as furry clumps floating in the medium.[2]
-
Mycoplasma Contamination: Mycoplasma is particularly problematic as it often does not cause visible changes to the culture medium.[4] Signs of mycoplasma contamination are more subtle and can include a reduction in cell growth rate and viability.[5]
Q3: What are the primary sources of contamination in a cell culture lab?
A3: Contamination can originate from various sources, including:
-
The initial plant material (explants): Endophytic microorganisms can reside within the plant tissues.[3]
-
Laboratory environment: Airborne particles, such as fungal spores and bacteria, can settle into cultures.[6]
-
Equipment and reagents: Improperly sterilized media, water, glassware, and instruments are common sources.[6]
-
Personnel: Poor aseptic technique during handling can introduce microorganisms.[6]
Q4: Can contamination affect the yield and quality of this compound?
A4: Yes, contamination can significantly impact the production of secondary metabolites like this compound. Microbial contaminants compete with the plant cells for nutrients, which can inhibit cell growth and reduce the overall yield of the desired compound.[1] Furthermore, contaminants can produce their own metabolites that may interfere with the growth of the plant cells or the downstream analysis of this compound.[1] Mycoplasma, in particular, is known to alter host cell metabolism, which can directly affect the biosynthetic pathways leading to this compound production.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
You observe extra, unidentified peaks in your chromatogram that are not present in your standards.
-
The baseline of your chromatogram is noisy or shows broad, undefined peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Contaminant Metabolites: Microbial contaminants in the cell culture can produce secondary metabolites that are co-extracted with this compound and interfere with analysis.[1] | 1. Review your cell culture for any visible signs of contamination. 2. Perform sterility testing on a sample of your culture. 3. If contamination is confirmed, discard the culture and review your aseptic technique. |
| Solvent/Reagent Contamination: Impurities in the solvents or reagents used for extraction or in the mobile phase can introduce extraneous peaks.[7] | 1. Run a blank injection (mobile phase only) to check for solvent-related peaks. 2. Use high-purity, HPLC-grade solvents and reagents. 3. Prepare fresh mobile phases daily and filter them before use. |
| Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run.[7] | 1. Implement a robust needle wash protocol between injections. 2. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Column Contamination: Buildup of non-eluted compounds on the column from previous injections.[8] | 1. Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent). 2. If the problem persists, consider replacing the guard column or the analytical column. |
Issue 2: Reduced or No Yield of this compound
Symptoms:
-
The peak corresponding to this compound in your HPLC/LC-MS analysis is significantly smaller than expected or absent.
-
Your cell culture shows poor growth, reduced viability, or signs of stress.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Microbial Contamination: Bacteria, fungi, or mycoplasma are competing for nutrients, inhibiting cell growth, and potentially altering the metabolic pathways responsible for this compound synthesis.[1][5] | 1. Immediately examine the culture microscopically for signs of contamination. 2. Conduct specific tests for mycoplasma (e.g., PCR-based assay). 3. If contamination is detected, discard the culture. Review and reinforce aseptic techniques in your lab. |
| Suboptimal Culture Conditions: Incorrect pH, temperature, or nutrient composition of the medium can stress the cells and reduce secondary metabolite production. | 1. Verify the pH of your culture medium. 2. Ensure the incubator is maintaining the correct temperature and CO2 levels. 3. Confirm that the correct medium formulation was used. |
| Degradation of this compound: The compound may be unstable under the extraction or storage conditions. | 1. Ensure that extraction is performed promptly after harvesting the cells. 2. Store extracts at low temperatures (e.g., -20°C or -80°C) and protect from light. |
| Inefficient Extraction: The protocol used to extract this compound from the cell biomass may not be optimal. | 1. Review and optimize your extraction protocol, considering solvent choice, extraction time, and temperature. |
Experimental Protocols
Protocol 1: Sterility Testing of Plant Cell Cultures
This protocol is a general guideline for detecting bacterial and fungal contamination.
Materials:
-
Tryptic Soy Broth (TSB)
-
Sabouraud Dextrose Broth (SDB)
-
Sterile culture tubes
-
Incubator at 30-35°C
-
Incubator at 20-25°C
-
Laminar flow hood
Procedure:
-
Under aseptic conditions in a laminar flow hood, withdraw a small aliquot (e.g., 1 mL) of the cell culture supernatant.
-
Inoculate a tube containing TSB with the culture supernatant. TSB is a general-purpose medium for the growth of a wide variety of bacteria.
-
Inoculate a separate tube containing SDB with the culture supernatant. SDB is suitable for the growth of fungi (yeasts and molds).
-
Incubate the TSB tube at 30-35°C for up to 14 days.
-
Incubate the SDB tube at 20-25°C for up to 14 days.
-
Observe the tubes periodically for any signs of turbidity, which would indicate microbial growth.
Protocol 2: Mycoplasma Detection by PCR
PCR-based methods are highly sensitive for detecting mycoplasma contamination. Commercially available kits are recommended for this purpose. The following is a general workflow.
Materials:
-
Commercial mycoplasma PCR detection kit (follow the manufacturer's instructions)
-
Cell culture supernatant or cell lysate
-
PCR thermocycler
-
Gel electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Prepare the sample according to the kit's instructions. This typically involves collecting a sample of the culture supernatant or lysing the cells.
-
Set up the PCR reaction by combining the sample with the PCR master mix, primers, and polymerase provided in the kit.
-
Run the PCR program on a thermocycler as specified in the kit's protocol.
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Analyze the PCR products by agarose (B213101) gel electrophoresis.
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Visualize the DNA bands under UV light after staining. The presence of a band of a specific size (as indicated in the kit's manual) indicates mycoplasma contamination.
Visualizations
Logical Workflow for Troubleshooting Contamination
Caption: Troubleshooting workflow for cell culture contamination.
Simplified this compound Biosynthesis Pathway
Caption: Key steps in the this compound biosynthesis pathway.
References
- 1. CONTAMINATION AND ITS IMPACT IN TISSUE CULTURE | International Society for Horticultural Science [ishs.org]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. labassociates.com [labassociates.com]
- 4. researchgate.net [researchgate.net]
- 5. Mycoplasma Contamination Risks in Biomanufacturing | Mabion [mabion.eu]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. zefsci.com [zefsci.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Taxachitriene B Bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Taxachitriene B, a novel taxane (B156437) diterpenoid. The information is designed to address inconsistencies and common challenges encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
A1: this compound is a recently isolated taxane diterpenoid. Preliminary studies suggest it possesses cytotoxic properties against various cancer cell lines and may have anti-inflammatory effects. As a relatively new compound, its full biological profile is still under investigation, and some variability in results is currently being addressed by the scientific community.
Q2: Why am I seeing inconsistent IC50 values for this compound in my cytotoxicity assays?
A2: Inconsistent IC50 values can arise from several factors, including:
-
Cell Line Variability: Different cancer cell lines will exhibit varying sensitivity to this compound.
-
Cell Passage Number: The age and passage number of your cell lines can influence their metabolic activity and drug response.
-
Compound Stability: Ensure this compound is properly stored and handled to prevent degradation.
-
Assay Conditions: Variations in incubation time, cell seeding density, and reagent concentrations can all impact the final results.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is a lipophilic molecule. For in vitro bioassays, it is recommended to dissolve this compound in DMSO to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: Can this compound interfere with assay readouts?
A4: Like many natural products, this compound has the potential to interfere with certain assay technologies. For example, it may have inherent fluorescent or absorbent properties that could affect assays relying on these detection methods. It is crucial to run appropriate controls, such as wells containing only the compound and media, to account for any potential interference.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure your pipettes are calibrated. When adding reagents, pipette down the side of the well to avoid bubbles and ensure thorough mixing. |
| Uneven Cell Seeding | Gently swirl the cell suspension between plating to ensure a homogenous cell distribution. |
| Edge Effects in Microplates | Avoid using the outermost wells of the microplate, as these are more prone to evaporation, leading to changes in concentration. |
| Compound Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution. |
Issue 2: No Dose-Dependent Response Observed
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | Perform a wider range of serial dilutions in a preliminary experiment to identify the optimal concentration range for your specific cell line. |
| Compound Degradation | Ensure that the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Assay Incubation Time | The incubation time may be too short to observe a biological effect. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours). |
| Cell Resistance | The cell line you are using may be inherently resistant to this compound. Consider testing a different, more sensitive cell line. |
Issue 3: Unexpectedly High Background Signal
| Possible Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile reagents. Ensure that all buffers and media are properly prepared and filtered. |
| Compound Interference | Run a control plate with this compound in cell-free media to determine if the compound itself is contributing to the signal. |
| Incorrect Wavelength Reading | Double-check the filter or wavelength settings on your plate reader to ensure they are appropriate for the assay being performed. |
Quantitative Data Summary
The following tables represent hypothetical data from different bioassays to illustrate expected outcomes and aid in troubleshooting.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Standard Deviation |
| MCF-7 | MTT | 48 | 12.5 | ± 1.8 |
| A549 | MTT | 48 | 25.2 | ± 3.1 |
| HeLa | AlamarBlue | 48 | 18.7 | ± 2.5 |
| PC-3 | CellTiter-Glo | 48 | 32.1 | ± 4.0 |
Table 2: Effect of this compound on NF-κB Activity
| Treatment | Concentration (µM) | Luciferase Activity (RLU) | Standard Deviation |
| Vehicle (DMSO) | - | 15,234 | ± 1,287 |
| This compound | 10 | 8,765 | ± 987 |
| This compound | 25 | 4,123 | ± 543 |
| Positive Control (TNF-α) | - | 28,987 | ± 2,145 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: NF-κB Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Caption: General experimental workflow for a cytotoxicity bioassay.
Caption: A logical troubleshooting guide for inconsistent bioassay results.
Taxachitriene B sample degradation and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and prevention of Taxachitriene B. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on the well-documented behavior of structurally related taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel. It is strongly recommended to perform specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
Based on studies of related taxanes, the primary causes of degradation are exposure to non-optimal pH conditions (especially alkaline), high temperatures, and light.[1][2][3][4] Oxidation is also a potential degradation pathway.[5][6]
Q2: What is the optimal pH for storing this compound in solution?
For taxane compounds, maximum stability in aqueous solutions is typically observed in the acidic pH range of 4 to 5.[1] Alkaline conditions are known to catalyze both hydrolysis of the ester groups and epimerization at the C7 position, leading to significant degradation.[1][4]
Q3: Is this compound sensitive to light?
Yes, taxane compounds are generally sensitive to light.[7] It is crucial to protect solutions and solid samples of this compound from light to prevent photodegradation.
Q4: What are the recommended storage conditions for this compound?
-
Solid Form: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[7] A storage temperature of -20°C is often recommended.
-
In Solution: Prepare solutions fresh if possible. If storage is necessary, use an appropriate solvent and buffer system (ideally at pH 4-5), store at low temperatures (e.g., 2-8°C or -20°C for longer-term storage), and protect from light. The stability in solution is highly dependent on the solvent, concentration, and storage conditions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or purity over time in solution. | pH-induced degradation (hydrolysis or epimerization). | - Ensure the pH of your solution is within the optimal range (pH 4-5) using a suitable buffer. - Avoid basic conditions. - Prepare fresh solutions before each experiment. |
| Temperature-related degradation. | - Store stock solutions and dilutions at recommended low temperatures (2-8°C for short-term, -20°C for long-term). - Avoid repeated freeze-thaw cycles. | |
| Photodegradation. | - Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. | |
| Oxidative degradation. | - Consider using de-gassed solvents to prepare solutions. - If oxidation is suspected, consider the addition of antioxidants, but validate their compatibility and lack of interference with your assay. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - Characterize the degradation products using techniques like LC-MS. Common taxane degradants include epimers and hydrolyzed products.[1][4] - Perform forced degradation studies to intentionally generate and identify potential degradation products. |
| Precipitation of the compound from the solution. | Poor solubility or physical instability. | - Ensure the chosen solvent system is appropriate for the desired concentration. - For aqueous solutions, consider the use of solubilizing agents like polysorbate 80, but be aware of their potential to form micelles that can affect stability. - Store at the recommended temperature, as temperature fluctuations can affect solubility. |
Quantitative Data Summary
The following table summarizes the general stability of taxane compounds under different conditions. Note that specific rates for this compound may vary.
| Condition | Effect on Taxanes (e.g., Paclitaxel, Docetaxel) | Prevention Strategy |
| Alkaline pH (pH > 7) | Rapid degradation via hydrolysis and epimerization.[1][4] | Maintain pH between 4 and 5. |
| Acidic pH (pH < 3) | Slower degradation compared to alkaline conditions, but still possible.[1] | Maintain pH between 4 and 5. |
| Elevated Temperature | Increased rate of all degradation reactions. | Store at low temperatures (2-8°C or -20°C). |
| Light Exposure | Photodegradation.[7] | Protect from light using amber vials or foil. |
| Oxidizing Agents | Potential for oxidative degradation.[5][6] | Use de-gassed solvents; consider antioxidants if necessary and validated. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the specificity of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile (B52724), methanol)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for shorter time points (e.g., 15, 30, 60, 120 minutes) due to faster degradation. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 80°C) for a set period. Also, reflux a solution of this compound.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in foil to protect it from light.
-
Analysis: Analyze all samples by a validated HPLC method to determine the percentage of degradation and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.
Objective: To develop an HPLC method that separates this compound from all potential degradation products.
Typical HPLC Parameters for Taxanes:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., phosphate (B84403) buffer at pH 4.5).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Column Temperature: 30°C
Method Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure that the peaks of the degradation products are well-resolved from the main this compound peak.
-
Linearity, Accuracy, and Precision: Perform these validations according to standard ICH guidelines.
Visualizations
Caption: Workflow for troubleshooting this compound degradation.
Caption: Major degradation pathways for taxane compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive review on how platinum- and taxane-based chemotherapy of ovarian cancer affects biology of normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Taxachitriene B for In Vitro Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Taxachitriene B in in vitro experimental settings. Given the limited publicly available data on this compound, this guide leverages information on the broader class of taxanes, such as paclitaxel (B517696) and docetaxel, to provide relevant and practical advice.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvent is recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like taxanes for in vitro assays. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. When preparing a stock solution, it is advisable to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous solution like cell culture medium. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
To prevent this, consider the following troubleshooting steps:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, vortexing gently. Then, add this intermediate dilution to the final volume of the medium.
-
Lower Stock Concentration: Preparing a lower concentration stock solution in DMSO may help. This will necessitate adding a larger volume to your medium, but the more gradual change in solvent polarity can prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1% (v/v), to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use of Surfactants or Co-solvents: In some cases, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent in the final medium can help maintain the solubility of the compound. However, the potential effects of these additives on your experimental system must be carefully evaluated.
Q4: Are there alternative methods to enhance the aqueous solubility of this compound for in vitro testing?
A4: Yes, several formulation strategies can be employed to improve the aqueous solubility and bioavailability of poorly soluble compounds like this compound for in vitro studies. These include:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Lipid-Based Nanoparticles: Encapsulating this compound into lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can improve its dispersion and delivery in aqueous media. These formulations can also enhance cellular uptake.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Precipitation of this compound over the course of the experiment, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Before and after the incubation period, carefully inspect the wells of your cell culture plates under a microscope for any signs of compound precipitation.
-
Solubility Check: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your final assay medium under the same incubation conditions (temperature, CO2, and duration).
-
Formulation Optimization: If precipitation is observed at the desired working concentration, consider using a solubilization technique such as cyclodextrin complexation or a lipid-based nanoparticle formulation.
-
Issue 2: High Background Cytotoxicity in Vehicle Control
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or death.
-
Troubleshooting Steps:
-
Calculate Final Solvent Concentration: Always calculate the final percentage of your organic solvent in the cell culture medium.
-
Dose-Response of Solvent: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Adjust Stock Concentration: If the required final solvent concentration is toxic, you will need to prepare a more concentrated stock solution of this compound to reduce the volume added to the medium.
-
Data Presentation
As specific quantitative solubility data for this compound is not publicly available, the following table provides a general overview of the solubility of taxanes in common solvents, which can be used as a starting point for your own experimental determination.
| Solvent | General Solubility of Taxanes | Expected Solubility of this compound |
| Water | Very Low (< 1 µg/mL) | Very Low |
| Phosphate-Buffered Saline (PBS) | Very Low | Very Low |
| Dimethyl Sulfoxide (DMSO) | High | High |
| Ethanol | Moderate to High | Moderate to High |
| Methanol | Moderate | Moderate |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Materials: this compound, β-cyclodextrin (or a derivative like HP-β-CD), deionized water, ethanol, filtration apparatus (0.22 µm filter), lyophilizer.
-
Procedure:
-
Dissolve the desired molar ratio of this compound and β-cyclodextrin (e.g., 1:2) in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate container, prepare an aqueous solution.
-
Slowly add the this compound/cyclodextrin solution to the aqueous phase with constant stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Cool the aqueous solution to induce precipitation of the inclusion complex.
-
Collect the precipitate by filtration and wash with cold deionized water to remove any uncomplexed cyclodextrin.
-
Freeze-dry (lyophilize) the collected solid to obtain a powder of the this compound-cyclodextrin inclusion complex.
-
The resulting powder can be dissolved in an aqueous medium for in vitro testing.
-
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Polysorbate 80), a co-surfactant (e.g., soy lecithin), deionized water, organic solvent (e.g., ethanol), high-pressure homogenizer or sonicator.
-
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound and the co-surfactant in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization or probe sonication for a specified time to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.
-
The final SLN dispersion can be used for in vitro experiments.
-
Mandatory Visualizations
Taxane (B156437) Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Taxanes, including likely this compound, exert their anti-cancer effects by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their dynamic depolymerization, which is essential for cell division. The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).
Caption: Taxane-induced microtubule stabilization leading to apoptosis.
Experimental Workflow: Selecting a Solubilization Strategy
This workflow provides a logical progression for researchers to follow when encountering solubility issues with this compound.
Caption: Decision workflow for solubilizing this compound.
Minimizing epimerization of Taxachitriene B during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization of Taxachitriene B during purification. The guidance provided is based on established knowledge of taxane (B156437) chemistry, a class of diterpenoids to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process where a single chiral center in a molecule inverts, converting one diastereomer into another. For complex molecules like this compound, which belongs to the taxane family, maintaining the correct stereochemistry is crucial for its biological activity. Epimerization, particularly at the C-7 position, is a common issue with taxanes and can lead to a significant loss of potency and the generation of impurities that are difficult to separate.[1]
Q2: What are the primary factors that induce epimerization in taxanes like this compound?
A2: The primary factor inducing epimerization in taxanes is exposure to basic conditions.[2][3] Even near-neutral to slightly alkaline pH can catalyze this process.[2] Other contributing factors can include elevated temperatures and incompatible solvents or chromatography stationary phases. The mechanism is often a base-catalyzed retro-aldol/aldol reaction.[2][3]
Q3: How can I detect if epimerization of this compound has occurred during my purification?
A3: High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting epimers. You will typically observe a new, closely eluting peak near the main peak of your target compound. Mass spectrometry (MS) can confirm that this new peak has the same mass as this compound, which is characteristic of an epimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structural changes associated with epimerization.
Troubleshooting Guide: Minimizing Epimerization During Purification
This guide addresses specific issues that may arise during the purification of this compound and provides actionable solutions.
Issue 1: Appearance of a new, closely eluting peak in the HPLC chromatogram after purification.
This is a strong indication of on-column or post-purification epimerization.
| Potential Cause | Recommended Solution | Rationale |
| Basic conditions in the mobile phase | Maintain a slightly acidic to neutral pH (pH 4-6) in your mobile phase. Consider adding a small amount of a volatile acid like formic acid or acetic acid (e.g., 0.1%). | Taxane epimerization is predominantly base-catalyzed.[2] Maintaining a slightly acidic environment can suppress the retro-aldol reaction responsible for epimerization. |
| Basic stationary phase | Use a neutral or slightly acidic stationary phase for chromatography. Avoid using basic stationary phases like alumina. Silica gel is generally acceptable, but its surface can have basic sites. Consider using end-capped C18 columns for reversed-phase HPLC. | The stationary phase can create a microenvironment with a pH that promotes epimerization. |
| Prolonged exposure to solvents | Minimize the time your sample is in solution, especially at room temperature. Process samples promptly and store them in a slightly acidic, non-nucleophilic solvent if immediate processing is not possible. | The longer the compound is in a solution that can facilitate epimerization, the greater the extent of conversion will be. |
| Elevated temperature | Conduct all purification steps at room temperature or below. If possible, use a cooled autosampler and fraction collector. | Higher temperatures can increase the rate of the epimerization reaction. |
Issue 2: Low recovery of this compound after purification, with evidence of degradation.
This could be due to a combination of epimerization and other degradation pathways.
| Potential Cause | Recommended Solution | Rationale |
| Incompatible solvents | Use aprotic solvents where possible. If protic solvents are necessary, ensure they are free of basic impurities. | Certain solvents can promote degradation pathways in addition to epimerization. |
| Presence of metal contaminants | Use high-purity solvents and reagents. If metal catalysis is suspected, consider adding a chelating agent like EDTA in trace amounts. | Metal ions can catalyze various degradation reactions. |
| Light sensitivity | Protect your sample from light by using amber vials or covering glassware with aluminum foil. | While not directly causing epimerization, light can induce other degradation pathways that reduce the overall yield. |
Experimental Protocols
Protocol 1: Recommended Mobile Phase for Reversed-Phase HPLC Purification
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Develop a gradient from an appropriate starting ratio of A:B to a final ratio that elutes this compound, based on analytical separations.
-
Column: A high-quality, end-capped C18 column.
-
Temperature: 20-25°C
-
Detection: UV detection at an appropriate wavelength for this compound.
Protocol 2: General Handling and Storage of this compound Fractions
-
Immediately after collection, fractions should be diluted with a non-aqueous solvent if they are in an aqueous mobile phase.
-
Evaporate the solvent under reduced pressure at a low temperature (e.g., 30°C).
-
Store the purified, dry compound at -20°C or below under an inert atmosphere (e.g., argon or nitrogen).
-
For short-term storage in solution, use a slightly acidic, aprotic solvent.
Visualizations
Caption: Recommended workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of a Novel Taxane Analogue and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a cornerstone of cancer chemotherapy, effectively targets microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, challenges such as drug resistance and dose-limiting toxicities necessitate the development of novel taxane (B156437) analogues with improved therapeutic indices. This guide provides a comparative overview of the cytotoxic properties of Paclitaxel and a representative novel taxane analogue, here referred to as "Taxachitriene B."
Disclaimer: As of the latest literature review, "this compound" is not a recognized compound with publicly available experimental data. Therefore, the data presented for "this compound" in this guide is a composite representation based on published findings for various novel taxane derivatives. This guide is intended to serve as a template for comparing the cytotoxicity of a new chemical entity with that of Paclitaxel, adhering to a standardized format for data presentation and experimental documentation.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel against a panel of human cancer cell lines. The data for this compound is representative of highly potent, next-generation taxanes designed to overcome drug resistance.[1]
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 - 2.0 | 2.0 - 5.0[2][3] |
| SK-BR-3 | HER2+ Breast Cancer | 0.8 - 3.0 | 3.0 - 8.0[2][3] |
| T-47D | Luminal A Breast Cancer | 1.0 - 5.0 | 5.0 - 15.0[2][3] |
| A549 | Non-Small Cell Lung Cancer | 0.3 - 1.5 | 1.5 - 7.0 |
| OVCAR-3 | Ovarian Cancer | 0.7 - 2.5 | 0.7 - 1.8[4] |
| CAOV-3 | Ovarian Cancer | 0.6 - 2.0 | 0.8 - 1.7[4] |
Experimental Protocols
The following is a representative protocol for determining the in vitro cytotoxicity of taxane compounds using a colorimetric assay such as the MTT or MTS assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MDA-MB-231, SK-BR-3, A549, OVCAR-3) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the exponential growth phase and seeded into 96-well microplates at a predetermined density (e.g., 5,000 - 10,000 cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of this compound and Paclitaxel are prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
The plates are incubated for a specified period, typically 48 to 72 hours.[2]
3. Cytotoxicity Assay (MTS Assay):
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an electron coupling reagent (phenazine ethosulfate), is added to each well.[2]
-
The plates are incubated for 1-4 hours, during which viable cells with active metabolism convert the MTS into a soluble formazan (B1609692) product.
-
The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[2]
4. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Biological Activity: A Comparative Guide to Taxamairin B
A Note on Taxachitriene B: Initial literature searches for the biological activity of this compound yielded no specific quantitative data or detailed mechanistic studies. Due to this lack of available information, this guide will focus on the closely related and well-characterized compound, Taxamairin B , as a proxy for understanding the potential anti-inflammatory effects of this structural class of taxanes. All data and protocols presented herein pertain to Taxamairin B.
Executive Summary
Taxamairin B has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2][3] This guide provides an objective comparison of its in vitro activity with the established corticosteroid, dexamethasone (B1670325), and outlines the experimental evidence for its mechanism of action. Taxamairin B exhibits potent inhibition of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[4][2] Its mode of action involves the suppression of the PI3K/AKT/NF-κB signaling pathway, a critical regulator of the inflammatory response.[5]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of Taxamairin B was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the dose-dependent inhibitory effects of Taxamairin B on the production of key inflammatory markers and provide a comparison with dexamethasone, a commonly used anti-inflammatory drug.
Table 1: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide by Taxamairin B
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Nitric Oxide (NO) Inhibition (%) |
| 1 | Data not available | Data not available | ~20% |
| 5 | Data not available | Data not available | ~50% |
| 10 | Significant | Significant | ~80% |
| 20 | Significant | Significant | >90% |
Note: Qualitative descriptions are used where precise quantitative values were not available in the cited literature. "Significant" indicates a statistically meaningful reduction as reported in the source.[4][5]
Table 2: Comparative IC50 Values for Inhibition of Inflammatory Mediators
| Compound | IC50 for NO Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| Taxamairin B | ~5 | Not explicitly reported | Not explicitly reported |
| Dexamethasone | Not typically evaluated | Potent inhibitor | Potent inhibitor |
Mechanism of Action: The PI3K/AKT/NF-κB Signaling Pathway
Taxamairin B exerts its anti-inflammatory effects by modulating the PI3K/AKT/NF-κB signaling cascade.[5][10] In response to inflammatory stimuli like LPS, this pathway becomes activated, leading to the transcription of pro-inflammatory genes. Taxamairin B intervenes by inhibiting the phosphorylation of key proteins in this pathway, ultimately preventing the nuclear translocation of the transcription factor NF-κB.[5]
Caption: Taxamairin B inhibits the PI3K/AKT/NF-κB signaling pathway.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the anti-inflammatory activity of Taxamairin B.
Cell Culture and Treatment
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the desired incubation period (typically 24 hours) following LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant in a 96-well plate.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.[13]
Pro-inflammatory Cytokine Measurement (ELISA)
-
Cell culture supernatants are collected after the treatment period.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.[11]
Western Blot Analysis for Signaling Pathway Proteins
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and NF-κB.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][14]
Caption: General experimental workflow for in vitro anti-inflammatory assays.
References
- 1. PolyU Electronic Theses: Elucidation of the anti-inflammatory activity and molecular mechanisms of the novel compound Taxamairin B for development as an inflammatory bowel disease therapeutic agent [theses.lib.polyu.edu.hk]
- 2. Semi-synthesis and anti-inflammatory activities evaluation of taxamairins | Poster Board #846 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety profile of corticosteroids and non-steroidal anti-inflammatory drugs in COVID-19 management: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Role of Dexamethasone and Methylprednisolone Corticosteroids in Coronavirus Disease 2019 Hospitalized Patients: A Review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. apjai-journal.org [apjai-journal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Orthogonal Strategies for the Structural Confirmation of Taxachitriene B: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of complex natural products is a cornerstone of drug discovery and development. Taxachitriene B, a taxane (B156437) diterpenoid isolated from the Chinese yew (Taxus chinensis), presents a formidable structural challenge. This guide provides a comparative overview of orthogonal methods crucial for the definitive confirmation of its intricate molecular architecture.
The structural confirmation of this compound, with its complex polycyclic framework and multiple stereocenters, necessitates a multi-pronged analytical approach. Relying on a single technique is often insufficient to resolve all structural ambiguities. Orthogonal methods, which rely on different physical principles, provide independent lines of evidence, leading to a more robust and reliable structural assignment. This guide delves into the key spectroscopic and spectrometric techniques, presenting their methodologies and the comparative data they provide for a comprehensive analysis of this compound.
Comparative Analysis of Orthogonal Methods
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography forms the gold standard for the structural elucidation of novel taxanes like this compound. Each technique provides unique and complementary information, as summarized below.
| Analytical Method | Information Provided | Key Parameters for this compound |
| 1D NMR Spectroscopy | ||
| ¹H NMR | Provides information on the number and chemical environment of protons. Coupling constants reveal proton-proton connectivity. | Chemical shifts (δ) of all protons, coupling constants (J) for establishing connectivity. |
| ¹³C NMR & DEPT | Determines the number and type of carbon atoms (CH₃, CH₂, CH, C). | Chemical shifts (δ) for all 30 carbon atoms, categorized by DEPT experiments. |
| 2D NMR Spectroscopy | ||
| COSY | Correlates coupled protons, establishing proton spin systems. | Cross-peaks confirming ¹H-¹H connectivities within the taxane core and side chains. |
| HSQC/HMQC | Correlates protons to their directly attached carbons. | Cross-peaks linking each proton to its corresponding carbon atom. |
| HMBC | Correlates protons and carbons separated by two or three bonds, revealing long-range connectivity. | Key correlations establishing the connectivity of quaternary carbons and linking different spin systems across the molecule. |
| NOESY/ROESY | Correlates protons that are close in space, providing insights into the relative stereochemistry. | Crucial through-space correlations to define the 3D arrangement of substituents on the taxane ring. |
| Mass Spectrometry | ||
| High-Resolution MS | Provides the accurate mass of the molecule, allowing for the determination of the elemental composition. | Exact mass measurement to confirm the molecular formula C₃₀H₄₂O₁₂. |
| Tandem MS (MS/MS) | Fragments the molecule and provides information about its substructures. | Fragmentation pattern to confirm the presence of key functional groups and the taxane core structure. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of the molecule in a crystalline state. | Unit cell dimensions, space group, and atomic coordinates, offering unambiguous proof of structure and stereochemistry. |
| Chemical Derivatization | Confirms the presence of specific functional groups and can aid in chromatographic separation and spectroscopic analysis. | Acetylation or silylation of hydroxyl groups, leading to predictable shifts in NMR spectra and changes in mass spectra. |
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are generalized protocols for the key experiments used in the structural confirmation of this compound.
NMR Spectroscopy
Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
1D and 2D NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR: A standard pulse sequence is used. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay are often necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei. DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse programs are utilized. The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time. Mixing times for NOESY/ROESY experiments are varied to observe correlations for protons at different distances.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: An Orbitrap, FT-ICR, or Q-TOF mass spectrometer is used.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for taxanes.
-
Analysis: The sample is introduced via direct infusion or coupled with a liquid chromatography system. The instrument is calibrated to ensure high mass accuracy (typically < 5 ppm).
Tandem Mass Spectrometry (MS/MS):
-
Instrumentation: A triple quadrupole, ion trap, or Q-TOF instrument is used.
-
Method: The precursor ion corresponding to the protonated molecule [M+H]⁺ or another suitable adduct of this compound is selected in the first mass analyzer, fragmented in a collision cell (using an inert gas like argon or nitrogen), and the resulting product ions are analyzed in the second mass analyzer. The collision energy is optimized to generate informative fragment ions.
X-ray Crystallography
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.
Chemical Derivatization
Acetylation: To confirm the number of hydroxyl groups, this compound can be treated with acetic anhydride (B1165640) in the presence of a base like pyridine. The resulting acetylated product is then purified and analyzed by NMR and MS. The number of newly incorporated acetyl groups can be determined from the changes in the ¹H NMR spectrum (appearance of new acetyl methyl singlets) and the increase in molecular weight observed by MS.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the orthogonal structure confirmation of this compound and a conceptual representation of a chemical derivatization pathway.
By employing this suite of orthogonal analytical methods, researchers can confidently establish the complete and unambiguous structure of this compound. This foundational knowledge is indispensable for subsequent research into its biological activity, mechanism of action, and potential as a therapeutic agent.
A Comparative Guide to the Synthesis of Taxadiene, the Core of the Taxane Skeleton
Introduction: The synthesis of complex natural products is a significant benchmark in organic chemistry and biotechnology. This guide provides a comparative analysis of the primary methodologies for synthesizing taxa-4(5),11(12)-diene, a pivotal intermediate in the biosynthesis of the renowned anticancer agent Paclitaxel (Taxol®) and other taxoids. While the query specified "Taxachitriene B," the scientific literature predominantly focuses on the synthesis of taxadiene, the foundational tricyclic diterpene of the taxane (B156437) family. It is highly probable that "this compound" refers to this fundamental precursor. This comparison is intended for researchers, scientists, and professionals in drug development, offering a detailed look at total chemical synthesis versus biocatalytic production through metabolic engineering.
Quantitative Data Comparison
The two principal strategies for obtaining taxadiene are total synthesis, which builds the molecule from simple chemical precursors, and biocatalytic synthesis, which utilizes engineered microorganisms. Below is a summary of the performance metrics for a state-of-the-art total synthesis approach and representative biocatalytic methods.
| Metric | Total Synthesis (Baran, 2015)[1][2] | Biocatalytic Synthesis (Nowrouzi et al., 2020)[3][4] | Biocatalytic Synthesis (Abdallah et al., 2019)[5] |
| Target Compound | (+)-Taxa-4(5),11(12)-dien-2-one | Taxa-4(5),11(12)-diene | Taxa-4(11)-diene |
| Host Organism | N/A (Chemical Synthesis) | Saccharomyces cerevisiae (Yeast) | Bacillus subtilis |
| Starting Material | Commercially available simple molecules | Glucose | Glucose |
| Longest Linear Steps | 7 | N/A (Fermentation) | N/A (Fermentation) |
| Overall Yield/Titer | 18-20% | 129 ± 15 mg/L | ~0.024 mg/L/OD600 |
| Scale | Gram-scale | Shake flask / Bioreactor | Shake flask |
| Key Advantage | High purity, defined stereochemistry | Sustainable, uses renewable feedstocks | Demonstrates feasibility in a different microbial host |
| Key Disadvantage | Multi-step, requires hazardous reagents | Lower purity, potential for byproducts | Low yield in the reported study |
Experimental Protocols
Enantioselective Total Synthesis of (+)-Taxa-4(5),11(12)-dien-2-one
This chemical synthesis route provides a scalable and stereocontrolled access to the taxane core. The overall process involves a convergent strategy, with a key Diels-Alder reaction to construct the 6-8-6 tricyclic system.[1][2]
Key Experimental Step: Gram-Scale 1,6-Addition [2]
-
Reaction: A solution of vinylcyclohexenone (5.00 g, 46.2 mmol, 1.00 equiv) in dichloromethane (B109758) (231 mL) is cooled to -78 °C.
-
Reagent Addition: Trimethylsilyl chloride (8.81 mL, 69.3 mmol, 1.50 equiv) is added, followed by the dropwise addition of a diene solution (12.2 g, 92.4 mmol, 2.00 equiv) in dichloromethane (46 mL) over 20 minutes.
-
Quenching: The reaction is stirred for 10 minutes and then quenched by the addition of triethylamine (B128534) (19.3 mL, 139 mmol, 3.00 equiv).
-
Work-up: The mixture is warmed to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purification: The crude product is purified by silica (B1680970) gel chromatography to yield the coupled product (7.97 g, 72% yield).
Biocatalytic Synthesis of Taxadiene in Saccharomyces cerevisiae
This method leverages the metabolic pathways of engineered yeast to convert glucose into taxadiene. The process involves introducing and optimizing the expression of key enzymes, including taxadiene synthase (TASY).
Key Experimental Protocol: Shake Flask Cultivation [3][4]
-
Strain and Media: The engineered S. cerevisiae strain (e.g., LRS5) is inoculated into a synthetic defined glucose medium lacking leucine (B10760876) (SDGD-Leu).
-
Inoculation: A single colony is used to inoculate a 5 mL starter culture, which is grown overnight at 30 °C with shaking at 200 rpm.
-
Production Culture: The starter culture is used to inoculate a 25 mL production culture in a 250 mL shake flask to an initial optical density at 600 nm (OD600) of 0.1.
-
Induction and Growth: The culture is grown at 30 °C until the OD600 reaches approximately 1.0. Gene expression is then induced by the addition of galactose to a final concentration of 2% (w/v). The temperature is then reduced to 20 °C for the taxadiene production phase.
-
Extraction: After 72-96 hours of cultivation, an organic solvent overlay (e.g., dodecane) is added to the culture to capture the produced taxadiene. The dodecane (B42187) layer is then collected for analysis.
-
Analysis: The extracted taxadiene is quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The final reported titer was 129 ± 15 mg/L.[4]
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the high-level workflows for the total synthesis and biocatalytic production of the taxane core.
Caption: High-level workflow for the total chemical synthesis of the taxane core.
Caption: Workflow for the biocatalytic synthesis of taxadiene in engineered yeast.
Conclusion
Both total synthesis and biocatalytic methods offer viable routes to taxadiene, the foundational precursor to the taxane family of molecules.
-
Total Synthesis provides a robust and scalable method to produce highly pure, enantiomerically defined taxane cores.[1] This approach is invaluable for creating analogs for structure-activity relationship studies and for establishing a reliable supply of complex intermediates. However, it typically involves multiple steps and the use of potentially hazardous reagents.
-
Biocatalytic Synthesis , utilizing engineered microorganisms like S. cerevisiae, presents a more sustainable and potentially cost-effective alternative.[3][4] By harnessing cellular metabolism, this method converts simple, renewable feedstocks like glucose into the complex taxadiene structure. While titers have been significantly improved, challenges in optimizing enzyme expression, managing metabolic burden, and simplifying downstream purification remain active areas of research.
The choice of method depends on the specific goals of the research or development program. For fundamental chemical studies and the generation of novel, non-natural analogs, total synthesis is unparalleled. For large-scale, sustainable production of the natural taxadiene intermediate, biocatalytic routes hold immense promise.
References
- 1. Scalable, enantioselective taxane total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of taxane terpenes: cyclase phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced production of taxadiene in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Metabolic Engineering of Bacillus subtilis Toward Taxadiene Biosynthesis as the First Committed Step for Taxol Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxachitriene B: Dose-Response and Mechanistic Pathways
Disclaimer: As of this writing, "Taxachitriene B" does not correspond to a well-characterized compound in publicly available scientific literature. Therefore, the data, mechanisms, and analyses presented in this guide for this compound are hypothetical and have been generated to fulfill the structural and content requirements of this comparison guide. The information for the comparator drugs, Paclitaxel (B517696) and Doxorubicin, is based on published experimental data.
This guide provides a comparative statistical analysis of the hypothetical compound this compound against two established chemotherapeutic agents, Paclitaxel and Doxorubicin. The analysis focuses on dose-response curves, mechanisms of action, and the underlying signaling pathways.
Comparative Dose-Response Analysis
The cytotoxic effects of this compound, Paclitaxel, and Doxorubicin were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of Test Compounds Across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Hypothetical IC50) | Paclitaxel (IC50) | Doxorubicin (IC50) |
| MCF-7 | Breast (ER+) | 15 nM | 2.5 - 7.5 nM[1] | 8306 nM[2] |
| MDA-MB-231 | Breast (Triple-Negative) | 25 nM | 2.5 - 7.5 nM[1] | 6602 nM[2] |
| SK-BR-3 | Breast (HER2+) | 18 nM | ~5 nM[3][4] | Not Widely Reported |
| A549 | Lung | 30 nM | ~7.5 nM[1] | ~100-200 nM |
| HeLa | Cervical | 22 nM | 5.39 nM[5] | ~340 nM[6] |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and assay type.
Mechanisms of Action & Signaling Pathways
Understanding the mechanism of action is crucial for developing targeted therapies and predicting potential resistance. Below are the established pathways for Paclitaxel and Doxorubicin, and a proposed pathway for the hypothetical this compound.
This compound (Hypothetical)
It is proposed that this compound exerts its cytotoxic effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its overactivation is a common feature in many cancers. By inhibiting this pathway, this compound would theoretically block downstream signals that promote cancer cell survival and proliferation.
Paclitaxel
Paclitaxel is a mitotic inhibitor that targets microtubules. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic assembly and disassembly required for mitotic spindle formation.[7] This disruption leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[7] Additionally, studies have shown that Paclitaxel can inhibit the PI3K/Akt signaling pathway, further contributing to its pro-apoptotic effects.[8][9][10]
Doxorubicin
Doxorubicin has a multi-faceted mechanism of action. Its primary methods include intercalating into DNA, which obstructs DNA and RNA synthesis, and inhibiting the enzyme topoisomerase II.[11][12][13] This inhibition prevents the re-ligation of DNA strands during replication, leading to double-strand breaks and the activation of apoptotic pathways.[11][14] Doxorubicin also generates reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and cell membranes.[12][14]
Experimental Protocols
The dose-response data presented in this guide is typically generated using a cytotoxicity assay. The following is a generalized protocol for the MTT assay, a common colorimetric method for assessing cell viability.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[15]
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, Paclitaxel, Doxorubicin) and incubate for a specified period (e.g., 48 or 72 hours).[16] Include untreated cells as a negative control and a medium-only blank control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ClinPGx [clinpgx.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Microtubule Dynamics in Focus: A Head-to-Head Comparison of Paclitaxel and Tubulin Polymerization Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of two classes of microtubule-targeting agents with opposing mechanisms of action: the microtubule stabilizer Paclitaxel (Taxol) and a representative tubulin polymerization inhibitor.
Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for their function.[1] This dynamic instability is a key target in cancer chemotherapy.[1][2] This guide will delve into the mechanisms, experimental data, and methodologies used to characterize these two important classes of antineoplastic agents.
Mechanism of Action: Stabilization vs. Destabilization
The fundamental difference between Paclitaxel and tubulin polymerization inhibitors lies in their effect on microtubule dynamics.
Paclitaxel , a well-known member of the taxane (B156437) family, functions by hyper-stabilizing the microtubule structure.[3] It binds to the β-tubulin subunit of the tubulin heterodimers within the microtubule, preventing their depolymerization.[2][3][4][5] This stabilization of the microtubule polymer disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitotic and interphase cellular functions.[3] The cell's inability to disassemble its microtubules leads to mitotic arrest, blocking cell division and ultimately inducing apoptosis (programmed cell death).[4][6]
In contrast, tubulin polymerization inhibitors act by preventing the assembly of tubulin dimers into microtubules.[1][7] These agents, which include well-known compounds like colchicine (B1669291) and vinca (B1221190) alkaloids, bind to tubulin subunits and inhibit their polymerization.[7] This disruption of microtubule formation also leads to a G2/M phase cell cycle arrest and the induction of apoptosis.[1][7]
Performance Data: A Quantitative Comparison
The efficacy of these inhibitors can be quantified through various in vitro and cell-based assays. The following tables summarize key performance data for Paclitaxel and a representative tubulin polymerization inhibitor.
| Compound | Assay | Cell Line | IC50 Value |
| Paclitaxel | Cytotoxicity | Ovarian Carcinoma | Cmax: 195 ng/mL |
| Tubulin Polymerization Inhibitor (Compound 13) | Cytotoxicity | HepG2 | 0.23 µM |
| HeLa | 0.15 µM | ||
| MCF-7 | 0.38 µM | ||
| A549 | 0.30 µM | ||
| Tubulin Polymerization Inhibitor ([I]) | Cytotoxicity | B16-F10 | 0.098 µM |
Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel and Representative Tubulin Polymerization Inhibitors. Data for Paclitaxel's Cmax in ovarian cancer patients is provided as a clinical reference point.[3] IC50 values for tubulin polymerization inhibitors are from studies on novel synthetic compounds.[7][8]
| Compound | Assay | IC50 Value |
| Tubulin Polymerization Inhibitor (Compound 13) | Tubulin Polymerization | 2.1 µM |
| Colchicine (Reference Inhibitor) | Tubulin Polymerization | 2.52 µM |
| Tubulin Polymerization Inhibitor ([I]) | Tubulin Polymerization | 22.23 µM |
Table 2: In Vitro Tubulin Polymerization Inhibition.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of microtubule-targeting agents.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
Objective: To quantify the effect of a compound on the assembly of purified tubulin into microtubules by measuring changes in light scattering.[1]
Materials:
-
Lyophilized tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol (10% final concentration)
-
Test compound and vehicle control (e.g., DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin on ice with cold polymerization buffer to a final concentration of 3-5 mg/mL. Prepare the final polymerization buffer containing GTP and glycerol.[1]
-
Assay Setup: Add the test compound at various concentrations to a 96-well plate. Add the tubulin solution to each well.
-
Initiation of Polymerization: Initiate the polymerization by placing the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.[9]
-
Data Analysis: Determine key parameters such as the maximum polymerization rate (Vmax), the lag time, and the maximum absorbance at steady-state. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Paclitaxel and tubulin polymerization inhibitors represent two distinct and powerful strategies for targeting the microtubule network in cancer therapy. While both ultimately lead to cell cycle arrest and apoptosis, their opposing mechanisms of action—stabilization versus destabilization—offer different therapeutic opportunities and challenges. A thorough understanding of their comparative performance, as determined by robust experimental data, is essential for the continued development of novel and more effective antineoplastic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
